molecular formula C5H10ClN3 B141368 2-(1H-Imidazol-1-YL)ethanamine hydrochloride CAS No. 154094-97-0

2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Cat. No.: B141368
CAS No.: 154094-97-0
M. Wt: 147.6 g/mol
InChI Key: VOALRMMSSHIANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-imidazol-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOALRMMSSHIANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918240
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93668-43-0
Record name NSC280770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-imidazol-1-yl)ethanamine hydrochloride, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Additionally, it visualizes the relevant biological context of this compound as a histamine analog, focusing on the histamine H3 receptor signaling pathway.

Introduction

2-(1H-imidazol-1-yl)ethanamine is a structural isomer of histamine, a fundamental biogenic amine involved in a myriad of physiological processes. This structural relationship makes it a valuable scaffold in medicinal chemistry, particularly in the design of ligands for histamine receptors. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for research and development applications. One notable application is as an intermediate in the preparation of selective tumor inhibitors, such as bis(nitroimidazolyl)alkanecarboxamide hypoxia agents[1].

Synthesis Pathways

The primary and most common route for the synthesis of 2-(1H-imidazol-1-yl)ethanamine is the N-alkylation of imidazole with a 2-aminoethylating agent, typically 2-chloroethylamine hydrochloride. An alternative, though less common, approach involves the ring-opening of 2-alkyl-4,5-dihydrooxazoles by azoles.

Pathway 1: N-Alkylation of Imidazole

This pathway involves the direct alkylation of the imidazole ring with 2-chloroethylamine hydrochloride in the presence of a base and often a phase-transfer catalyst to facilitate the reaction.

Experimental Workflow for N-Alkylation of Imidazole

cluster_0 Synthesis of 2-(1H-Imidazol-1-YL)ethanamine Free Base cluster_1 Formation of Hydrochloride Salt reactants Imidazole + 2-Chloroethylamine HCl + Sodium Hydroxide + Phase-Transfer Catalyst reaction Reflux in Acetonitrile reactants->reaction filtration Filtration to remove inorganic salts reaction->filtration concentration Concentration of filtrate filtration->concentration purification Flash Chromatography concentration->purification free_base 2-(1H-Imidazol-1-YL)ethanamine (Free Base) purification->free_base dissolution Dissolve Free Base in Isopropanol/Ethanol free_base->dissolution Proceed to salt formation acidification Add HCl solution dropwise dissolution->acidification precipitation Precipitation of Dihydrochloride Salt acidification->precipitation isolation Filtration, Washing, and Drying precipitation->isolation final_product 2-(1H-Imidazol-1-YL)ethanamine Dihydrochloride isolation->final_product cluster_0 Presynaptic Neuron H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_vesicle Neurotransmitter Vesicle (e.g., Histamine, Dopamine) PKA->Neurotransmitter_vesicle Modulates Release Neurotransmitter Release Neurotransmitter_vesicle->Release Inhibited Release Ligand 2-(1H-Imidazol-1-YL)ethanamine (as H3R Ligand) Ligand->H3R Binds

References

2-(1H-Imidazol-1-YL)ethanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-yl)ethanamine hydrochloride is a chemical compound featuring an imidazole ring connected to an ethylamine side chain. Due to its structural similarity to histamine, this molecule is of significant interest in medicinal chemistry and pharmacology, particularly in the exploration of novel therapeutics targeting histamine receptors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, along with detailed experimental protocols for its study. While specific biological activity data for this compound is limited in public literature, this guide outlines the methodologies for its characterization.

Chemical and Physical Properties

The CAS number for the parent compound, 2-(1H-Imidazol-1-yl)ethanamine, is 5739-10-6.[1][2][3][4] This CAS number is also commonly used to refer to its hydrochloride salts. The compound is typically available as a dihydrochloride salt (2HCl) to improve its stability and solubility in aqueous solutions.[1][5][6]

Table 1: Physicochemical Data

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
CAS Number 5739-10-65739-10-6[1][6]
Molecular Formula C₅H₉N₃C₅H₁₁Cl₂N₃[1][7]
Molecular Weight 111.15 g/mol 184.07 g/mol [6][7]
IUPAC Name 2-(1H-imidazol-1-yl)ethan-1-amine2-(1H-imidazol-1-yl)ethan-1-aminium chloride
Synonyms N-(2-Aminoethyl)imidazole, 1H-Imidazole-1-ethanamine2-Imidazol-1-yl-ethylamine dihydrochloride[1][6]
XLogP3 (Computed) -1.0Not Available[7]
Hydrogen Bond Donor Count 23[7]
Hydrogen Bond Acceptor Count 22[7]
Rotatable Bond Count 22[7]
Topological Polar Surface Area 43.8 ŲNot Available[7]
Predicted pKa (most basic) 7.51 ± 0.10Not Available[6]
Boiling Point (Free Base) 283 °CNot Available[6]
Appearance (Free Base) Colorless to light yellow liquidSolid[6],[5]

Synthesis and Purification

The synthesis of 2-(1H-imidazol-1-yl)ethanamine typically involves the N-alkylation of imidazole with a protected aminoethyl group, such as 2-chloroethylamine hydrochloride. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)

This protocol is adapted from established procedures for similar compounds.[8]

Materials:

  • Imidazole

  • 2-chloroethylamine monohydrochloride

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Tetrabutylammonium hydrogensulfate (optional phase-transfer catalyst)

  • Silica gel for column chromatography

  • Eluent: Acetonitrile/Ammonium hydroxide solution (e.g., 9:1)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine imidazole (1.0 eq), 2-chloroethylamine monohydrochloride (1.1 eq), and acetonitrile.

  • Add sodium hydroxide (sufficient to neutralize the hydrochloride salt and deprotonate the imidazole, typically 3-4 eq). A phase-transfer catalyst like tetrabutylammonium hydrogensulfate can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for several hours (e.g., 21 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of acetonitrile to 9:1 acetonitrile/NH₄OH to afford the pure 2-(1H-imidazol-1-yl)ethanamine.[8]

Experimental Protocol 2: Preparation of 2-(1H-Imidazol-1-yl)ethanamine Dihydrochloride

Materials:

  • Purified 2-(1H-imidazol-1-yl)ethanamine

  • Isopropanol or ethanol

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., isopropanol)

Procedure:

  • Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine free base in a suitable solvent such as isopropanol.[5]

  • Slowly add a solution of hydrochloric acid (2.0 eq) in the same solvent while stirring.

  • Continue stirring to allow for complete precipitation of the dihydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

G cluster_synthesis Synthesis Workflow Imidazole Imidazole Reaction Reaction Imidazole->Reaction 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Reaction Purification Purification Reaction->Purification NaOH, Acetonitrile, Reflux Free_Base 2-(1H-Imidazol-1-yl)ethanamine Purification->Free_Base Flash Chromatography Salt_Formation Salt_Formation Free_Base->Salt_Formation Final_Product 2-(1H-Imidazol-1-yl)ethanamine HCl Salt_Formation->Final_Product HCl, Isopropanol G cluster_pathway Hypothetical Histamine H3 Receptor Signaling Ligand 2-(1H-Imidazol-1-yl)ethanamine (Hypothetical Ligand) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds G_Protein Gαi/oβγ H3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts Downstream Downstream Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Downstream Regulates

References

An In-depth Technical Guide on the Crystal Structure of 2-(1H-Imidazol-4-YL)ethanaminium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride, a compound of significant interest due to its relation to histamine, a key biogenic amine involved in numerous physiological processes. The data and methodologies presented herein are derived from single-crystal X-ray diffraction studies, offering fundamental insights into the molecule's three-dimensional architecture, solid-state conformation, and intermolecular interactions. This information is crucial for applications in medicinal chemistry, pharmacology, and materials science, where a precise understanding of molecular structure is paramount for rational drug design and the development of new materials.

It is important to note that the detailed crystallographic data available is for the 4-substituted imidazole isomer, 2-(1H-imidazol-4-yl)ethanaminium chloride, rather than the 1-substituted isomer.

Quantitative Crystallographic Data

The crystallographic data for 2-(1H-imidazol-4-yl)ethanaminium chloride (C₅H₁₀N₃⁺·Cl⁻) has been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterValue
Empirical FormulaC₅H₁₀N₃⁺·Cl⁻
Formula Weight147.61 g/mol
Temperature150 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a4.5840 (2) Å
b9.1614 (3) Å
c17.3114 (5) Å
β91.682 (1)°
Volume726.69 (4) ų
Z4
Calculated Density1.349 Mg/m³
Absorption Coefficient (μ)0.44 mm⁻¹
F(000)312
Data Collection & Refinement
DiffractometerBruker APEXII
Reflections Collected5568
Independent Reflections1645 [R(int) = 0.033]
Reflections with I > 2σ(I)1494
Goodness-of-fit on F²1.08
Final R indices [I > 2σ(I)]R1 = 0.028, wR2 = 0.076
R indices (all data)R1 = 0.032, wR2 = 0.078
Largest diff. peak and hole0.34 and -0.21 e·Å⁻³

Table 2: Selected Bond Lengths, Angles, and Torsion Angles

FeatureAtomsValue
Torsion Angle N1—C2—C3—C4176.22 (10)°[1]

Note: A comprehensive list of bond lengths and angles is typically available in the full crystallographic information file (CIF) associated with the cited studies.

Experimental Protocols

The determination of the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride involved the following key experimental procedures:

2.1 Synthesis and Crystallization [1]

The title compound was obtained as a by-product during an attempted synthesis of a histamine derivative. The synthesis involved the reaction of histamine dihydrochloride with methyl-1-hydroxy-2-naphthoate in a microwave oven at 200 watts for 5 minutes. The resulting product mixture yielded crystals of 2-(1H-imidazol-4-yl)ethanaminium chloride suitable for X-ray diffraction analysis.

2.2 X-ray Data Collection and Structure Refinement [1][2]

Single-crystal X-ray diffraction data were collected on a Bruker APEXII diffractometer. The crystal was maintained at a temperature of 150 K during data collection. A multi-scan absorption correction was applied using SADABS. The structure was solved and refined using standard crystallographic software packages. Hydrogen atoms bonded to carbon were placed in calculated positions, while those attached to nitrogen atoms were located from the difference Fourier map and refined.

Molecular and Crystal Structure Analysis

The asymmetric unit of 2-(1H-imidazol-4-yl)ethanaminium chloride contains one 2-(1H-imidazol-4-yl)ethanaminium cation and one chloride anion. The terminal amino group of the histamine moiety is protonated, resulting in a positively charged cation.

The organic cation adopts a trans conformation with respect to the amine group and the imidazole ring about the C2-C3 bond of the ethyl side chain. This is evidenced by the N1—C2—C3—C4 torsion angle of 176.22 (10)°.[1] The bond lengths and angles within the molecule are within the normal ranges and are comparable to related structures.

In the crystal, the cations and anions are linked by a network of hydrogen bonds. Specifically, N—H···N and N—H···Cl hydrogen bonds form a two-dimensional network parallel to the (101) plane. Additionally, a weak C—H···Cl hydrogen bond contributes to the formation of a three-dimensional supramolecular architecture.[1][2]

Visualizations

The following diagrams illustrate the molecular structure of the 2-(1H-imidazol-4-yl)ethanaminium cation and the experimental workflow for its crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Microwave-assisted reaction of histamine dihydrochloride and methyl-1-hydroxy-2-naphthoate crystallization Formation of single crystals of 2-(1H-imidazol-4-yl)ethanaminium chloride synthesis->crystallization data_collection Data collection on Bruker APEXII diffractometer at 150 K crystallization->data_collection absorption_correction Multi-scan absorption correction (SADABS) data_collection->absorption_correction structure_solution Structure solution and refinement absorption_correction->structure_solution h_atom_refinement Refinement of H atoms structure_solution->h_atom_refinement cif_generation Generation of final crystallographic model (CIF) h_atom_refinement->cif_generation

Experimental workflow for crystal structure determination.

Molecular structure of the 2-(1H-imidazol-4-yl)ethanaminium cation.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization of the compound.

Core Data Presentation

Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-2 (imidazole)
~7.1t1HH-4 (imidazole)
~7.0t1HH-5 (imidazole)
~4.2t2HN-CH₂
~3.3t2HCH₂-NH₃⁺

Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~136C-2 (imidazole)
~124C-4 (imidazole)
~120C-5 (imidazole)
~48N-CH₂
~39CH₂-NH₃⁺

Table 3: Expected Mass Spectrometry Data (ESI+)

m/zIon
112.08[M+H]⁺
95.06[M+H - NH₃]⁺
81.06[M+H - CH₂CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • If not using a solvent with an internal reference, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Shimming: Perform shimming of the magnetic field to ensure homogeneity, resulting in a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Experiment: Use a standard one-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Pulse Angle: A 30° pulse angle is recommended.

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Experiment: Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of 0-160 ppm.

    • Pulse Angle: A 30-45° pulse angle can be used to allow for a shorter relaxation delay.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A 2-second relaxation delay is a reasonable starting point.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal reference standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or water, at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) System and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is suitable for this relatively polar compound.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+) is appropriate for this basic compound.

  • Full Scan (MS1): Acquire a full scan to determine the parent mass-to-charge ratio (m/z). For 2-(1H-Imidazol-1-YL)ethanamine, the expected protonated molecule [M+H]⁺ is approximately 112.08.

  • Tandem MS (MS/MS): Select the parent ion (m/z 112.08) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of this compound, from synthesis to comprehensive analysis.

synthesis Synthesis & Purification structure_confirm Structural Confirmation synthesis->structure_confirm Characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) data_analysis Data Analysis & Reporting nmr->data_analysis ms Mass Spectrometry (LC-MS, MS/MS) ms->data_analysis purity Purity Assessment (HPLC, NMR) purity->data_analysis structure_confirm->nmr structure_confirm->ms structure_confirm->purity final_report Final Technical Report data_analysis->final_report

Caption: Workflow for the characterization of this compound.

Unraveling the Biological Potential of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Histamine Analogue for Drug Discovery and Development

Abstract

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarities to the biogenic amine histamine. While extensive public domain data on its specific biological activity is limited, its chemical structure, featuring an imidazole ring linked to an ethylamine side chain, suggests a strong potential for interaction with various biological targets, particularly histamine receptors. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of this compound. It outlines potential biological targets and signaling pathways, details robust experimental protocols for its characterization, and presents a clear workflow for elucidating its mechanism of action. The information herein is designed to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any biological investigation. While experimental data for this compound is not extensively available, computational predictions and data for the free base, 2-(1H-Imidazol-1-YL)ethanamine, provide valuable insights.

PropertyValueSource
Molecular Formula C₅H₉N₃PubChem[1]
Molecular Weight 111.15 g/mol PubChem[1]
CAS Number 5739-10-6PubChem[1]
IUPAC Name 2-imidazol-1-ylethanaminePubChem[1]
XLogP3 -1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 43.8 ŲPubChem[1]

Postulated Biological Targets and Signaling Pathways

Based on its structural analogy to histamine, the primary putative biological targets for this compound are the four subtypes of histamine receptors (H1, H2, H3, and H4), all of which are G-protein coupled receptors (GPCRs).[2] The modulation of these receptors initiates distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor predominantly couples to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway Compound 2-(1H-Imidazol-1-YL) ethanamine HCl (Agonist) H1R Histamine H1 Receptor (H1R) Compound->H1R Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Postulated Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor Signaling

The histamine H2 receptor is coupled to the Gs family of G-proteins.[2] Upon activation, the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets.

H2_Signaling_Pathway Compound 2-(1H-Imidazol-1-YL) ethanamine HCl (Agonist) H2R Histamine H2 Receptor (H2R) Compound->H2R Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

Postulated Histamine H2 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor that primarily couples to the Gi/o subunit of G-proteins.[3] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] This modulatory role is crucial in regulating the release of histamine and other neurotransmitters.[3]

H3_Signaling_Pathway Compound 2-(1H-Imidazol-1-YL) ethanamine HCl (Agonist) H3R Histamine H3 Receptor (H3R) Compound->H3R Gio Gi/o H3R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP_decrease Decreased cAMP Levels AC->cAMP_decrease

Postulated Histamine H3 Receptor Signaling Pathway.

Proposed Experimental Workflow for In Vitro Characterization

To elucidate the pharmacological profile of this compound, a systematic in vitro characterization is necessary.[4] The following workflow is proposed as a robust starting point for researchers.

Experimental_Workflow Primary_Screening Primary Screening (e.g., Broad Receptor Panel) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency (EC50 / IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Agonist vs. Antagonist) Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against Related Receptors) Mechanism_of_Action->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Proposed Experimental Workflow for In Vitro Characterization.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for characterizing ligands of histamine receptors and can be applied to this compound.

Protocol 1: In Vitro Histamine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the four human histamine receptor subtypes (H1, H2, H3, and H4).[5]

Materials:

  • HEK293 cells expressing the target human histamine receptor subtype.[5]

  • Specific radioligands for each receptor (e.g., [³H]-Pyrilamine for H1, [³H]-Tiotidine for H2, [³H]-Nα-methylhistamine for H3, and [³H]-Histamine for H4).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Non-specific competitors (e.g., high concentrations of unlabeled histamine or specific antagonists).

  • Glass fiber filter plates.

  • Scintillation cocktail and scintillation counter.[5]

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target receptor and homogenize them in ice-cold binding buffer.[5]

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.[5]

    • Determine the protein concentration using a standard method (e.g., Bradford assay).[5]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.[5]

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[5]

    • For the determination of non-specific binding, add a high concentration of the corresponding non-specific competitor.[5]

    • Add the cell membrane preparation to initiate the binding reaction.[5]

    • Incubate at room temperature for a specified time to reach equilibrium.[5]

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.[5]

    • Wash the filters with ice-cold binding buffer.[5]

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Accumulation

Objective: To determine the functional activity (agonist or antagonist) of this compound at Gi/o- or Gs-coupled histamine receptors (e.g., H2 and H3).

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human histamine H2 or H3 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Forskolin.

  • Reference agonist (e.g., histamine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well or 384-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with assay buffer.

  • Agonist Mode:

    • Add serial dilutions of this compound to the wells.

    • Add Forskolin to all wells (except basal control) at a final concentration that elicits ~80% of its maximal response (e.g., 1-10 µM).[3]

    • Incubate for 30 minutes at room temperature.[3]

  • Antagonist Mode:

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.[3]

    • Add the reference agonist at its EC₈₀ concentration.[3]

    • Add Forskolin to all wells.[3]

    • Incubate for 30 minutes at room temperature.[3]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[3]

Data Analysis:

  • For agonist activity, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.

  • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Quantitative Data Presentation (Illustrative)

As there is no specific quantitative data available for this compound, the following table provides an illustrative example of how such data would be presented, using reference data for a well-characterized H3 receptor ligand.

Assay TypeReceptor SubtypeParameterIllustrative Value
Binding Assay Histamine H3Ki (nM)0.1 - 10
Functional Assay (cAMP) Histamine H3IC50 (nM)1 - 50
Functional Assay (cAMP) Histamine H2EC50 (nM)> 1000
Selectivity H3 vs H1, H2, H4Fold Selectivity> 100

Conclusion

While the biological activity of this compound remains to be fully elucidated, its structural characteristics strongly suggest it is a promising candidate for investigation as a modulator of histamine receptors.[4] This technical guide provides a comprehensive roadmap for its systematic in vitro characterization, from initial binding studies to functional assays and mechanism of action elucidation. The detailed protocols and proposed workflows offer a solid foundation for researchers to uncover the therapeutic potential of this and related imidazole-containing compounds, contributing to the advancement of drug discovery in areas such as neuroscience, immunology, and beyond. Further investigation into its biological activity is clearly warranted to fully explore its potential.[6]

References

Potential Therapeutic Targets of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. As a structural analog of histamine, its primary pharmacological interactions are anticipated to be with the family of histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs). This document consolidates the available physicochemical data for the title compound, outlines its likely biological targets based on structural analogy, and provides detailed, adaptable experimental protocols for its characterization. Due to the limited availability of specific biological activity data for this compound in the public domain, this guide also references data from its close structural analog, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, to provide a framework for research and development.

Introduction

This compound is a small molecule featuring an imidazole ring linked to an ethanamine side chain.[1][2] Its structural resemblance to histamine, a pivotal biogenic amine involved in a myriad of physiological and pathological processes, suggests its potential to modulate the histaminergic system.[3] Histamine's effects are mediated through four distinct receptor subtypes (H1, H2, H3, and H4), each with a unique tissue distribution and signaling mechanism, making them attractive targets for therapeutic intervention in various diseases, including allergic reactions, gastric ulcers, and neurological disorders.[3]

This guide serves as a resource for researchers investigating the therapeutic potential of this compound by providing its chemical properties, outlining probable therapeutic targets, and presenting detailed experimental methodologies for its pharmacological characterization.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(1H-Imidazol-1-YL)ethanamine and its hydrochloride salt is presented in Table 1. This information is essential for its proper handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of 2-(1H-Imidazol-1-YL)ethanamine and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 2-(1H-imidazol-1-yl)ethanamine2-(1H-imidazol-1-yl)ethanaminium chloride[1]
Synonyms 1H-Imidazole-1-ethanamine, N-(2-Aminoethyl)imidazole2-IMIDAZOL-1-YL-ETHYLAMINE 2HCL[1]
CAS Number 5739-10-6Not specified, salt of 5739-10-6[1][2]
Molecular Formula C₅H₉N₃C₅H₁₀ClN₃ (monohydrochloride)[1][2]
Molecular Weight 111.15 g/mol 147.61 g/mol (monohydrochloride)[1]
Boiling Point 283 °CNot available[2]
Density 1.15 g/cm³Not available[2]
pKa (predicted) 7.51 ± 0.10Not applicable[2]
XLogP3 (Computed) -1.0Not available[1]
Hydrogen Bond Donor Count 12[1]
Hydrogen Bond Acceptor Count 22[1]

Potential Therapeutic Targets and Signaling Pathways

Based on its structural similarity to histamine, the primary potential therapeutic targets for this compound are the four subtypes of histamine receptors.

  • Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), playing a key role in allergic reactions and as a neurotransmitter in the central nervous system.[3]

  • Histamine H2 Receptor (H2R): This receptor is coupled to Gs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] H2 receptors are famously involved in the regulation of gastric acid secretion.

  • Histamine H3 Receptor (H3R): The H3 receptor is a presynaptic autoreceptor that couples to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. It regulates the synthesis and release of histamine and other neurotransmitters, making it a target for neurological and psychiatric disorders.[4]

  • Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4 receptor is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for the H1 and H2 histamine receptors.

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca2_release->Response PKC->Response Ligand 2-(1H-Imidazol-1-YL) ethanamine Ligand->H1R Binds

Caption: Histamine H1 Receptor Gq/11 Signaling Pathway.

H2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H2R Histamine H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Ligand 2-(1H-Imidazol-1-YL) ethanamine Ligand->H2R Binds

Caption: Histamine H2 Receptor Gs Signaling Pathway.

Quantitative Data

As of the date of this publication, there is a notable absence of publicly available quantitative data, such as binding affinities (Ki, Kd) or functional potencies (IC50, EC50), for this compound at any of the histamine receptors.

However, data for the structurally similar compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, can serve as a valuable reference point for initial experimental design. It is important to note that the addition of a methyl group at the 2-position of the imidazole ring can significantly impact pharmacological activity, and the data in Table 2 should be interpreted with this consideration.

Table 2: Illustrative Pharmacological Data for Structurally Related Histamine Receptor Ligands (Disclaimer: The following data is for reference compounds and not for this compound. This is intended to provide a context for expected potencies in planned experiments.)

CompoundTarget ReceptorAssay TypeValueSpeciesReference
HistamineHuman H1Calcium Flux (EC50)69.3 nMHuman[5]
[³H]-Nα-methylhistamineHuman H3Radioligand Binding (Kd)1-2 nMHuman[4]
GT-2331Rat H3Radioligand Binding (Ki)0.125 nMRat[6]
TiotidineGuinea Pig H2Radioligand Binding (Ki)4 x 10⁻⁸ MGuinea Pig[7]

Experimental Protocols

To characterize the interaction of this compound with its potential targets, a systematic experimental approach is required. The following are detailed, generic protocols that can be adapted for this purpose.

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and validating the therapeutic targets of a novel compound.

Workflow HTS Primary Screen (e.g., Radioligand Binding) HitConf Hit Confirmation HTS->HitConf DoseResp Dose-Response & Potency (IC₅₀/EC₅₀ Determination) HitConf->DoseResp SecondaryAssay Secondary/Functional Assay (e.g., Calcium Flux, cAMP) DoseResp->SecondaryAssay Selectivity Selectivity Profiling (vs. other receptors) SecondaryAssay->Selectivity MoA Mechanism of Action Studies (e.g., Schild Analysis) Selectivity->MoA LeadOpt Lead Optimization MoA->LeadOpt

Caption: General Experimental Workflow for Hit Identification and Validation.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the H1 receptor.

  • Objective: To determine the binding affinity of the test compound for the human H1 receptor.

  • Principle: A competitive binding assay measuring the displacement of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) by the unlabeled test compound.

  • Materials:

    • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human H1 receptor.

    • Radioligand: [³H]-mepyramine (Specific Activity: ~20-30 Ci/mmol).

    • Test Compound: this compound.

    • Non-specific Binding Control: Mepyramine (10 µM) or Triprolidine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Liquid scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-mepyramine (final concentration ~1-2 nM), and 150 µL of membrane preparation (10-20 µg of protein).

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-mepyramine, and 150 µL of membrane preparation.

      • Competition: 50 µL of each dilution of the test compound, 50 µL of [³H]-mepyramine, and 150 µL of membrane preparation.

    • Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response with variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol: Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of the test compound to act as an agonist or antagonist at the H1 receptor by monitoring changes in intracellular calcium.

  • Objective: To determine the functional activity (agonist or antagonist) and potency of the test compound at the human H1 receptor.

  • Principle: Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cells: HEK293 cells stably expressing the human H1 receptor.

    • Fluorescent Calcium Indicator: Fluo-4 AM or a similar dye.

    • Test Compound: this compound.

    • Reference Agonist: Histamine.

    • Reference Antagonist: Mepyramine.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Plate the H1R-expressing cells in black-walled, clear-bottom 96-well plates and culture overnight.

    • Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator in assay buffer for 30-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

    • Measurement:

      • Agonist Mode: Place the cell plate in the fluorescence reader. Record a baseline fluorescence, then add the test compound or reference agonist and continue to record the fluorescence signal over time to detect a calcium transient.

      • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist (histamine). Record the fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Calculate the change in fluorescence from baseline. Plot the response against the log concentration of the test compound to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Conclusion

While specific biological activity data for this compound is currently limited, its structural similarity to histamine strongly suggests that the histamine receptor family represents its primary potential therapeutic targets. This technical guide provides a foundational framework for researchers to systematically investigate the pharmacology of this compound. The provided experimental protocols for radioligand binding and functional assays offer robust methods to determine its affinity, potency, and mechanism of action at each of the histamine receptor subtypes. Such characterization is a critical step in elucidating the therapeutic potential of this compound for a range of human diseases.

References

Unraveling the Putative Mechanism of Action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the probable mechanism of action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development. Given the limited direct research on this specific compound, this guide synthesizes information from structurally related molecules, particularly histamine receptor modulators, to propose a likely pharmacological profile and a framework for its experimental validation.

Executive Summary

This compound is a small molecule with a chemical structure analogous to histamine. This structural similarity strongly suggests that its primary biological targets are the histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs). Based on the pharmacology of similar imidazole-containing compounds, it is hypothesized that this compound may act as a modulator of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system, playing a crucial role in the regulation of neurotransmitter release. Modulation of the H3 receptor has therapeutic potential for a range of neurological disorders. This guide outlines the putative mechanism of action, proposes experimental protocols for its characterization, and provides a framework for understanding its potential signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties for the free base form of the compound is presented in Table 1. These properties are essential for its handling, formulation, and use in experimental settings. The hydrochloride salt form offers enhanced stability and solubility in aqueous solutions.[1]

PropertyValueSource
IUPAC Name2-(1H-imidazol-1-yl)ethanaminePubChem[2]
Molecular FormulaC5H9N3PubChem[2]
Molecular Weight111.15 g/mol PubChem[2]
CAS Number5739-10-6PubChem[2]

Putative Mechanism of Action: Histamine H3 Receptor Modulation

The histamine H3 receptor functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[3] It also acts as a heteroreceptor, modulating the release of other crucial neurotransmitters such as dopamine, norepinephrine, acetylcholine, and serotonin.[3][4][5] The H3 receptor is constitutively active and couples to the Gαi/o subunit of the G-protein complex.[6][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

This compound, as a potential H3 receptor modulator, could act as an agonist, antagonist, or inverse agonist.

  • As an Agonist: It would mimic the action of histamine, leading to the inhibition of histamine and other neurotransmitter release.[4] This could have sedative effects and potential applications in sleep disorders.[4]

  • As an Antagonist or Inverse Agonist: It would block the action of histamine or reduce the receptor's basal activity, thereby increasing the release of histamine and other neurotransmitters.[5][6] This profile is associated with wake-promoting and cognitive-enhancing effects, with potential applications in narcolepsy, Alzheimer's disease, and schizophrenia.[5][6]

Signaling Pathway

The proposed signaling pathway for the histamine H3 receptor, which would be modulated by this compound, is depicted below.

H3R_Signaling H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 2-(1H-Imidazol-1-YL)ethanamine hydrochloride (Agonist) Ligand->H3R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibition

Caption: Proposed signaling pathway for an agonist at the Histamine H3 receptor.

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[8]

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of this compound.[7][8]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

  • Detection: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity with Scintillation Counter filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Generalized workflow for a radioligand binding assay.

cAMP Functional Assay

This assay determines the functional activity (EC50 or IC50) of the compound by measuring its effect on cAMP levels.

Methodology:

  • Cell Culture: Culture a stable cell line expressing the human histamine H3 receptor.

  • Compound Incubation: Treat the cells with varying concentrations of this compound in the presence of an adenylyl cyclase stimulator like forskolin.[7]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity (EC50).

    • Antagonist activity: A dose-dependent reversal of the inhibitory effect of a known H3 agonist indicates antagonist activity (IC50).

    • Inverse agonist activity: A dose-dependent decrease in basal cAMP levels (in the absence of an agonist) indicates inverse agonist activity.

Data Presentation

While specific quantitative data for this compound is not currently available in the public domain, Table 2 provides a template for how such data should be structured for clear comparison once obtained.

AssayReceptor TargetParameterValue
Radioligand BindingHuman Histamine H3Ki (nM)TBD
cAMP Functional AssayHuman Histamine H3EC50 (nM) (Agonist)TBD
cAMP Functional AssayHuman Histamine H3IC50 (nM) (Antagonist)TBD
cAMP Functional AssayHuman Histamine H3Efficacy (%)TBD

Conclusion

This compound is a compound of interest due to its structural similarity to histamine, suggesting a potential role as a histamine receptor modulator. The most probable target is the histamine H3 receptor, a key regulator of neurotransmission in the central nervous system. This guide has outlined the putative mechanism of action centered on H3 receptor modulation and provided detailed experimental protocols for its comprehensive in vitro characterization. The proposed workflow, from binding affinity determination to functional activity profiling, will be critical in elucidating the specific pharmacological profile of this compound and determining its therapeutic potential. Further research is warranted to generate the specific quantitative data needed to validate these hypotheses.

References

In Vitro Metabolic Stability of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a critical parameter in early drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols, data presentation formats, and potential metabolic pathways based on established principles of drug metabolism. The guide details the widely used liver microsomal and hepatocyte stability assays, offering a framework for researchers to design and interpret their own studies. This document is intended to be a valuable resource for scientists involved in the preclinical evaluation of imidazole-containing drug candidates.

Introduction to In Vitro Metabolic Stability

The assessment of a drug candidate's metabolic stability is a cornerstone of the drug discovery and development process.[1][2] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems provide a rapid and cost-effective means to predict a compound's in vivo hepatic clearance.[3] These studies help in identifying metabolically labile compounds early, allowing for structural modifications to improve their pharmacokinetic profiles. The primary in vitro systems used are liver microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism.[2][4][5]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4] Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism.[3]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[5][6] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate in the liver.[5][6][7]

The imidazole ring, a core component of 2-(1H-Imidazol-1-YL)ethanamine, is found in many biologically active compounds and can be subject to various metabolic transformations.[8] Understanding the metabolic stability of this specific molecule is crucial for its potential development as a therapeutic agent.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible in vitro metabolic stability data. Below are representative protocols for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[3][9][10][11]

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound (Test Compound)

  • Positive control compounds (e.g., Verapamil, Testosterone)[6]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[11]

  • Acetonitrile (containing an internal standard for analytical quantification)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute to the final working concentration in the incubation buffer. The final DMSO concentration should typically be ≤ 0.1%.[12]

    • Thaw the pooled human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[6][9]

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[3][6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[3]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

  • t½ = 0.693 / k (where k is the elimination rate constant, i.e., the negative of the slope)

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Hepatocyte Stability Assay

This assay measures the metabolic stability of a compound in intact liver cells, capturing both Phase I and Phase II metabolism.[5][6][7]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)[12]

  • This compound (Test Compound)

  • Positive control compounds (e.g., 7-Ethoxycoumarin, Testosterone)[6]

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Cell Plating and Culture:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates and allow them to attach for several hours in a CO₂ incubator.[13]

    • Replace the plating medium with fresh incubation medium.

  • Incubation:

    • Prepare a stock solution of the test compound and positive controls and add it to the hepatocyte cultures. The final test compound concentration is typically 1-10 µM.[4][12]

    • Incubate the plates at 37°C in a CO₂ incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.[12]

    • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples by protein precipitation (centrifugation).

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis:

Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined by monitoring the disappearance of the parent compound over time.

  • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)

Data Presentation

Quantitative data from in vitro metabolic stability studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Illustrative Data)

Parameter2-(1H-Imidazol-1-YL)ethanamine HClVerapamil (Positive Control)
Half-life (t½, min) 4515
Intrinsic Clearance (CLint, µL/min/mg protein) 15.446.2
% Remaining at 60 min 39%6.25%

Table 2: In Vitro Metabolic Stability of this compound in Human Hepatocytes (Illustrative Data)

Parameter2-(1H-Imidazol-1-YL)ethanamine HClTestosterone (Positive Control)
Half-life (t½, min) 9030
Intrinsic Clearance (CLint, µL/min/10⁶ cells) 8.723.1
% Remaining at 120 min 35%6.25%

Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing experimental processes and potential metabolic pathways.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound pre_incubate Pre-incubate at 37°C prep_compound->pre_incubate prep_microsomes Prepare Liver Microsomes/Hepatocytes prep_microsomes->pre_incubate initiate_reaction Initiate Reaction (add cofactors) pre_incubate->initiate_reaction time_points Sample at Time Points initiate_reaction->time_points terminate Terminate Reaction time_points->terminate protein_precipitation Protein Precipitation terminate->protein_precipitation lcms_analysis LC-MS/MS Analysis protein_precipitation->lcms_analysis data_analysis Data Analysis (t½, CLint) lcms_analysis->data_analysis

Caption: General experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(1H-Imidazol-1-YL)ethanamine hydroxylation Hydroxylation (CYP-mediated) parent->hydroxylation n_dealkylation N-dealkylation parent->n_dealkylation oxidation Oxidation parent->oxidation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation

Caption: Potential metabolic pathways for 2-(1H-Imidazol-1-YL)ethanamine.

Potential Metabolic Pathways

Based on its chemical structure, this compound may undergo several metabolic transformations:

  • Phase I Metabolism:

    • Hydroxylation: The imidazole ring or the ethylamine side chain could be hydroxylated by CYP enzymes.

    • N-dealkylation: Cleavage of the bond between the imidazole nitrogen and the ethylamine group.

    • Oxidation: The primary amine of the ethylamine side chain could be oxidized.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

The structural similarity of 2-(1H-Imidazol-1-YL)ethanamine to histamine suggests that it could potentially interact with histamine receptors.[14] However, its metabolic fate would be governed by the drug-metabolizing enzymes.

Conclusion

The in vitro metabolic stability of this compound is a critical parameter that will influence its potential as a drug candidate. The liver microsomal and hepatocyte stability assays provide a robust framework for assessing its metabolic liabilities. By following standardized protocols and carefully analyzing the data, researchers can gain valuable insights into the compound's pharmacokinetic properties. The illustrative data and workflows presented in this guide serve as a practical resource for scientists engaged in the preclinical development of this and other novel chemical entities. Further studies to identify the specific metabolites and the enzymes responsible for the metabolism of this compound are warranted to fully characterize its disposition.

References

historical research on 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. Due to a notable scarcity of direct historical and pharmacological research on this specific isomer, this document focuses on its synthesis and physicochemical properties. Inferences on its potential biological activity are drawn from its structural isomer, the well-characterized biogenic amine histamine (2-(1H-imidazol-4-yl)ethanamine). This guide includes detailed experimental protocols for the synthesis of the free base and its subsequent conversion to the hydrochloride salt, quantitative data tables, and visualizations of the synthetic workflow and a putative signaling pathway.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, featuring in a wide array of biologically active molecules.[1] 2-(1H-Imidazol-1-YL)ethanamine is a structural isomer of histamine, a critical mediator in various physiological and pathological processes.[2] While histamine has been the subject of extensive research since its discovery in 1910, leading to the development of numerous drugs targeting histamine receptors, its 1-yl isomer has received significantly less direct scientific attention.[2]

This guide aims to consolidate the available technical information on this compound. It serves as a resource for researchers interested in the synthesis of this compound and as a starting point for the investigation of its potential pharmacological properties, which are largely unexplored. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for laboratory use.

Physicochemical Properties

Quantitative data for 2-(1H-Imidazol-1-YL)ethanamine and its hydrochloride salt are summarized below. It is important to note that much of the publicly available data is computationally predicted.

Property2-(1H-Imidazol-1-yl)ethanamine (Free Base)This compoundSource
Molecular Formula C₅H₉N₃C₅H₁₀ClN₃[3]
Molecular Weight 111.15 g/mol 147.61 g/mol [3][4]
CAS Number 5739-10-6Not explicitly available, often listed under the free base CAS[3]
XLogP3 -1.0Not available[3]
Hydrogen Bond Donor Count 12[3]
Hydrogen Bond Acceptor Count 22[3]
Rotatable Bond Count 22[3]
Topological Polar Surface Area 43.8 ŲNot available[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process involving the N-alkylation of imidazole to form the free base, followed by its conversion to the hydrochloride salt.

Synthesis of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)

This protocol is adapted from established methods for the N-alkylation of imidazole.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Imidazole Imidazole NaOH NaOH, Acetonitrile Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Reflux Reflux NaOH->Reflux Product 2-(1H-Imidazol-1-yl)ethanamine Reflux->Product

Caption: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine.

Materials:

  • Imidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or a similar phase-transfer catalyst

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.[6]

  • Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[6]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.[6]

  • Dissolve the crude oil in dichloromethane (DCM) and wash with a brine solution.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • The product can be further purified by flash chromatography on silica gel.[5]

Conversion to this compound

This is a general procedure for the formation of a hydrochloride salt from a free base amine.

Materials:

  • Crude or purified 2-(1H-Imidazol-1-yl)ethanamine

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or isopropanol)

  • A suitable solvent (e.g., isopropanol, ethanol, or diethyl ether)

Procedure:

  • Dissolve the purified 2-(1H-Imidazol-1-yl)ethanamine in a minimal amount of a suitable solvent like isopropanol or ethanol.[7]

  • While stirring, slowly add a solution of hydrochloric acid in the same or another suitable solvent (e.g., HCl in isopropanol or diethyl ether).[7]

  • Continue stirring to allow for the complete precipitation of the hydrochloride salt. An ice bath may be used to facilitate precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.[7]

Potential Biological Activity and Signaling Pathways

Histamine's diverse physiological effects are mediated by these receptors. For instance, the activation of the H2 receptor leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), a key second messenger.[8] A hypothetical signaling pathway for a compound acting as an agonist at the H2 receptor is depicted below.

Caption: Hypothetical Histamine H2 Receptor Signaling Pathway.

It is crucial to emphasize that experimental validation is required to determine if this compound interacts with any histamine receptors and, if so, whether it acts as an agonist or an antagonist.

Conclusion

This compound is a readily synthesizable imidazole derivative. While its historical and pharmacological research record is sparse, its structural relationship to histamine suggests it as a compound of interest for further investigation. This technical guide provides a foundational resource for its synthesis and a framework for initiating studies into its biological activities. Future in vitro and in vivo studies are necessary to elucidate its pharmacological profile and potential therapeutic applications.

References

Methodological & Application

Protocol for the Preparation of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarity to histamine, a key biogenic amine involved in a wide array of physiological processes. Due to this resemblance, it is hypothesized to interact with histamine receptors, making it a compound of interest for researchers in drug discovery and development, particularly in studies related to immunology, neuroscience, and gastric physiology. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments.

Physicochemical Properties

PropertyValue
Chemical Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
Appearance White to off-white solid
Storage Store at -20°C for long-term stability.

Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. However, based on the properties of similar hydrochloride salts of imidazole compounds, the following can be inferred:

SolventSolubilityNotes
Water SolubleThe hydrochloride salt form enhances aqueous solubility. For a structurally related compound, 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride (Histamine dihydrochloride), the solubility in water is 0.1 g/mL.[1]
DMSO SolubleA common solvent for preparing concentrated stock solutions of organic molecules for cell culture. Histamine dihydrochloride is soluble in DMSO, with one source indicating a solubility of 37 mg/mL.[2]
Ethanol Sparingly SolubleMay be used as a solvent, but water or DMSO are generally preferred for cell culture applications.

Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, weigh out 1.4761 mg of the compound.

  • Add the appropriate volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]

  • If necessary, gently warm the solution to 37°C for a short period to aid dissolution.[3]

  • Once the compound is fully dissolved, the stock solution can be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the preparation of working solutions from the concentrated DMSO stock solution for treating cells in culture.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentrations.

  • Crucially, when diluting, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. This helps to prevent precipitation of the compound, which can occur with high localized concentrations of DMSO.[3]

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cell cultures.

Application Notes

This compound, due to its structural similarity to histamine, is a putative ligand for histamine receptors (H1, H2, H3, and H4). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of cellular responses.

  • Histamine H1 Receptor (H1R): Typically couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

  • Histamine H2 Receptor (H2R): Primarily couples to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.

  • Histamine H3 Receptor (H3R) and H4 Receptor (H4R): Generally couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

When designing experiments, it is recommended to test a range of concentrations to determine the optimal working concentration for your specific cell line and assay. Based on studies with other histamine receptor agonists, a starting concentration range of 0.1 µM to 100 µM is suggested. For example, in cultured rat mesangial cells, histamine stimulated cAMP accumulation in the range of 5 µM to 100 µM.[4]

It is also important to include appropriate controls in your experiments, such as a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound) to account for any effects of the solvent.

Visualizations

G Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm add_dmso->dissolve store_stock Store at -20°C dissolve->store_stock thaw Thaw Stock store_stock->thaw Day of Experiment serial_dilute Serial Dilution in Medium thaw->serial_dilute add_to_cells Add to Cells serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

G Hypothesized Histamine Receptor Signaling cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h34 H3/H4 Receptors compound 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride h1r H1R compound->h1r h2r H2R compound->h2r h34r H3R/H4R compound->h34r gq Gq/11 h1r->gq plc PLC gq->plc ca ↑ Intracellular Ca²⁺ plc->ca gs Gs h2r->gs ac_stim Adenylyl Cyclase (Stimulation) gs->ac_stim camp_inc ↑ cAMP ac_stim->camp_inc gio Gi/o h34r->gio ac_inhib Adenylyl Cyclase (Inhibition) gio->ac_inhib camp_dec ↓ cAMP ac_inhib->camp_dec

Caption: Putative signaling pathways activated by this compound.

References

Application Notes and Protocols for the In Vivo Administration of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific preclinical studies detailing the in vivo dosing and administration of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. The following application notes and protocols are based on data extrapolated from structurally similar imidazole-based compounds, particularly histamine receptor ligands, and general guidelines for substance administration in laboratory animals. These recommendations should be considered a starting point and must be optimized based on the specific experimental design, animal model, and observed responses.

Introduction

2-(1H-Imidazol-1-YL)ethanamine is a small molecule featuring an imidazole ring connected to an ethanamine side chain.[1] Its structural similarity to histamine suggests a potential interaction with histamine receptors, making it a compound of interest for research in areas like allergic reactions, gastric acid secretion, and neurological disorders.[2] For in vivo studies, it is often advantageous to use the hydrochloride salt form to enhance stability and aqueous solubility.[3][4][5] Due to the limited direct data, this guide provides a framework for researchers to approach the in vivo administration of this compound in common animal models.

Data Presentation: Dosing of Structurally Related Compounds

The following tables summarize dosing information for structurally related imidazole compounds that have been evaluated in in vivo studies. This data can serve as a reference for designing initial dose-range finding studies for this compound.

Table 1: Dosing of GT-2331 (Cipralisant) in Rats

CompoundAnimal ModelRoute of AdministrationDose RangeObserved Effect
GT-2331Spontaneously Hypertensive Rat (SHR) pupsSubcutaneous (s.c.)1 - 3 mg/kgEnhanced performance in repeated acquisition avoidance response.[6]
GT-2331RatsOral (p.o.)10 mg/kgBlockade of R-α-methylhistamine-induced responses.[6]
GT-2331RatsIntraperitoneal (i.p.)0.08 mg/kg (ED50)Favorable central nervous system penetration.[7]

Table 2: Dosing of an Imidazole-Ethanamine Derivative in Oncology Studies

Compound TargetAnimal ModelDosing RegimenOutcome
IGF-1RMouse Xenograft (Sal tumors)Not specifiedAntitumor activity.[8]

Experimental Protocols

It is critical to perform dose-range finding and toxicity studies before commencing efficacy studies. The following are generalized protocols for the preparation and administration of this compound.

Protocol 1: Formulation Preparation

Objective: To prepare a sterile and physiologically compatible formulation for in vivo administration.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile water for injection

  • 0.1 M HCl and 0.1 M NaOH (sterile)

  • Sterile conical tubes

  • Vortex mixer

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Solubility Test: Begin by determining the solubility of the compound in the chosen vehicle (e.g., sterile saline). The hydrochloride salt form is generally more water-soluble.[5]

  • Vehicle Selection: For initial studies, sterile saline or PBS are recommended vehicles.

  • Preparation: a. Aseptically weigh the required amount of this compound. b. In a sterile conical tube, dissolve the compound in a small volume of the chosen vehicle. c. Use a vortex mixer to aid dissolution. Gentle warming (to 37°C) or sonication can be applied if solubility is an issue, but care should be taken to avoid degradation.[5] d. Once dissolved, add the remaining vehicle to reach the final desired concentration.

  • pH Adjustment: The pH of the final formulation should be adjusted to a physiologically compatible range (typically 7.2-7.4) to minimize irritation at the site of administration.[6] Use sterile 0.1 M HCl or 0.1 M NaOH for pH adjustment.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the formulation appropriately, typically at 2-8°C, and protect it from light. Ascertain the stability of the formulation under these storage conditions.

Protocol 2: Administration via Oral Gavage (p.o.)

Objective: To administer the compound directly into the stomach.

Materials:

  • Prepared drug formulation

  • Appropriately sized oral gavage needles (flexible or rigid)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the precise volume of the formulation to be administered.

  • Animal Restraint: Manually restrain the animal firmly but gently to prevent injury.

  • Administration: a. Attach the gavage needle to the syringe containing the calculated dose. b. Gently insert the tip of the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. c. Ensure the needle has entered the esophagus and not the trachea before dispensing the liquid. d. Deliver the formulation slowly and steadily.[6]

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

Protocol 3: Administration via Subcutaneous (s.c.) Injection

Objective: To administer the compound into the subcutaneous space for systemic absorption.

Materials:

  • Prepared drug formulation

  • Sterile syringes

  • Sterile needles (typically 23-25 gauge)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct injection volume.

  • Injection Site: A common site for s.c. injection in rodents is the loose skin over the back, between the shoulder blades.

  • Administration: a. Draw the calculated dose into a sterile syringe. b. Gently lift the skin at the injection site to form a tent. c. Insert the needle at a shallow angle into the base of the skin tent.[6] d. Aspirate slightly to ensure a blood vessel has not been entered. e. Inject the formulation slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of local irritation, distress, or systemic adverse effects.

Mandatory Visualization

The structural similarity of 2-(1H-Imidazol-1-YL)ethanamine to histamine suggests potential interactions with histamine receptors, which are G-protein coupled receptors (GPCRs).

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ligand Histamine (or analog) Ligand->H1R binds Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol H2R Histamine H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response Ligand Histamine (or analog) Ligand->H2R binds Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol H3R Histamine H3 Receptor Gi Gi/o H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Release ↓ Neurotransmitter Release cAMP->Release Ligand Histamine (or analog) Ligand->H3R binds InVivoWorkflow C C D D C->D F F G G F->G

References

Application of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in neuroscience research. As a structural analog of histamine, this compound is a candidate for modulating histamine receptors, which are pivotal in various physiological and pathological processes within the central nervous system (CNS). While specific experimental data for this compound is limited in publicly available literature, this guide offers a comprehensive framework for its synthesis, characterization, and evaluation based on established methodologies for similar imidazole-containing compounds. The protocols provided herein are adapted from research on structurally related molecules, particularly histamine and 2-(2-methyl-1H-imidazol-1-yl)ethanamine, to facilitate the exploration of its therapeutic potential in neurological disorders.

Introduction

2-(1H-Imidazol-1-YL)ethanamine is a heterocyclic compound featuring an imidazole ring N-alkylated with an ethanamine group. Its hydrochloride salt is generally used to improve stability and solubility for experimental purposes. The structural similarity to histamine, a crucial neurotransmitter, suggests that this compound may interact with histamine receptors (H1, H2, H3, and H4), all of which are G-protein coupled receptors (GPCRs) and are established targets for a range of neurological and psychiatric conditions.[1][2] The histamine H3 receptor, in particular, is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, making it a significant target in drug discovery for conditions like Alzheimer's disease, schizophrenia, and narcolepsy.[3][4]

These application notes will guide researchers in the preliminary in vitro characterization of this compound.

Physicochemical Data and Synthesis

A solid understanding of the compound's properties is essential for experimental design.

Physicochemical Properties
PropertyValueSource
Compound Name This compound-
Synonyms 2-Imidazol-1-yl-ethylamine dihydrochloride, 1H-Imidazole-1-ethanamine dihydrochloride[5][6]
Molecular Formula C₅H₉N₃ · 2HCl[5]
Molecular Weight 184.07 g/mol [5]
CAS Number 5739-10-6 (free base)[5][7]
Appearance Colorless to pale yellow oil (free base)[5][7]
Boiling Point 283 °C (free base)[5]
Density 1.15 g/cm³ (free base)[5]
pKa 7.51 ± 0.10 (Predicted)[5]
Storage Room temperature, inert atmosphere, keep in dark place[5]
Synthesis of 2-(1H-Imidazol-1-YL)ethanamine (Free Base)

A reliable method for synthesizing the free base involves the N-alkylation of imidazole.[7]

Reaction Scheme:

Imidazole + 2-Chloroethylamine monohydrochloride → 2-(1H-Imidazol-1-YL)ethanamine

Protocol:

  • Combine imidazole (e.g., 8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (e.g., 15.2 g, 131 mmol), tetrabutylammonium hydrogensulfate (e.g., 1.62 g, 4.8 mmol), and sodium hydroxide (e.g., 17.1 g, 428 mmol) in 100 ml of acetonitrile.[7][8]

  • Heat the reaction mixture under reflux for 21 hours.[7][8]

  • Cool the mixture and filter to remove any solids.[7][8]

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.[7][8]

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of acetonitrile to 9:1 acetonitrile/NH₄OH to yield 2-(1H-Imidazol-1-yl)ethanamine as a pale yellow oil.[7][8]

Conversion to Hydrochloride Salt

For enhanced stability, the free base can be converted to its hydrochloride salt.[1]

Protocol:

  • Dissolve the purified 2-(1H-Imidazol-1-YL)ethanamine in a suitable solvent like isopropanol or ethanol.[1]

  • Slowly add a solution of hydrochloric acid in the same solvent while stirring.

  • Continue stirring to allow for complete precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Application in Neuroscience Research

Based on its structure, the primary application of this compound in neuroscience is the modulation of histamine receptors.

Potential Biological Targets and Signaling Pathways

The primary targets are the four histamine receptor subtypes (H1, H2, H3, and H4).[2]

  • Histamine H1 Receptor: Couples to Gq/11 G-proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

H1_Signaling Ligand 2-(1H-Imidazol-1-YL)ethanamine or Histamine H1R Histamine H1 Receptor Ligand->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

  • Histamine H2 Receptor: Couples to Gs G-proteins, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

H2_Signaling Ligand 2-(1H-Imidazol-1-YL)ethanamine or Histamine H2R Histamine H2 Receptor Ligand->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Histamine H2 Receptor Signaling Pathway.

  • Histamine H3 Receptor: Couples to Gi/o G-proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. This is a key mechanism for inhibiting neurotransmitter release.[3][9]

H3_Signaling Ligand 2-(1H-Imidazol-1-YL)ethanamine or Histamine H3R Histamine H3 Receptor Ligand->H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Neurotransmitter_Release ↓ Neurotransmitter Release Gio->Neurotransmitter_Release cAMP ↓ cAMP AC->cAMP

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound. These are adapted from established assays for histamine receptor ligands.[9]

Proposed Experimental Workflow

A systematic approach is recommended to characterize the compound's activity.

Experimental_Workflow Start 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride Binding_Assay Histamine Receptor Radioligand Binding Assay (H1, H2, H3, H4) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Functional Assays (e.g., cAMP or GTPγS) Determine_Ki->Functional_Assay Determine_Potency Determine Potency (EC50/IC50) and Efficacy Functional_Assay->Determine_Potency SAR_Studies Structure-Activity Relationship (SAR) Studies Determine_Potency->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Proposed workflow for in vitro characterization.

Protocol 1: Histamine Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for histamine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each histamine receptor subtype.

Materials:

  • Cell membranes from HEK293 or CHO-K1 cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Nα-methylhistamine for H3).[9]

  • Test Compound: this compound.

  • Non-specific binding control (e.g., 10 µM Histamine or Clobenpropit).[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.

    • Dilute the radioligand in Assay Buffer to a final concentration near its Kd value.

    • Dilute the cell membranes in Assay Buffer to a final protein concentration of 5-15 µg per well.

  • Assay Setup (per well in a 96-well plate):

    • Total Binding: 25 µL Assay Buffer + 25 µL radioligand + 175 µL diluted cell membranes.

    • Non-specific Binding: 25 µL non-specific control + 25 µL radioligand + 175 µL diluted cell membranes.

    • Test Compound: 25 µL diluted test compound + 25 µL radioligand + 175 µL diluted cell membranes.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C.[9]

  • Filtration: Terminate the reaction by rapid filtration over a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Protocol 2: cAMP Functional Assay

This assay determines if the compound acts as an agonist, antagonist, or inverse agonist at Gi/o-coupled receptors like H3.

Objective: To measure the effect of this compound on cAMP levels in cells expressing the H3 receptor.

Materials:

  • HEK293 or CHO-K1 cells expressing the human H3 receptor.

  • Test Compound: this compound.

  • Forskolin.

  • Reference H3 agonist (e.g., Imetit) and antagonist (e.g., Thioperamide).

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA).

Procedure:

  • Cell Culture: Plate the H3 receptor-expressing cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the cells.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a reference agonist (at its EC₈₀).

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ value.

    • Antagonist: Plot cAMP levels against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation

While specific quantitative data for this compound is not yet available in the public domain, the following table provides reference data for well-characterized H3 receptor ligands to serve as a benchmark for experimental results.[9]

CompoundClassKi (nM)AssayReference
HistamineAgonist~20[³H]Histamine Binding[9]
ImetitAgonist1.9 ± 0.2[³H]Histamine Binding / [³H]HA Release[9]
ThioperamideAntagonist/Inverse Agonist~2-5Functional Antagonism vs. Imetit[9]
Pitolisant (Wakix)Antagonist/Inverse Agonist6.09[³H]Nα-methylhistamine Binding[9]
GT-2331Potent Antagonist0.125[³H]Nα-methylhistamine Binding[9]
2-(1H-Imidazol-1-YL)ethanamine HCl To be determined To be determined --

Conclusion

This compound is a promising but largely uncharacterized compound for neuroscience research. Its structural similarity to histamine strongly suggests potential activity at histamine receptors. The experimental protocols and workflows provided in this document offer a robust starting point for researchers to systematically investigate its pharmacological profile. Elucidating its binding affinities and functional activities at histamine receptors will be a critical step in determining its potential as a novel therapeutic agent for neurological disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarity to histamine, a critical biogenic amine involved in a wide array of physiological processes. This structural analogy suggests its potential interaction with histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs) and established drug targets.[1][2][3] Consequently, this compound is of significant interest in drug discovery campaigns targeting allergic reactions, gastric acid secretion, and neurological disorders.[1]

It is important to note that publicly available data on the specific in vitro biological activity and recommended concentration ranges for this compound are limited.[4] Therefore, this document provides a comprehensive framework of application notes and detailed experimental protocols to guide researchers in determining the optimal in vitro concentration range and characterizing the pharmacological profile of this compound. The following sections outline a systematic approach, from initial screening to detailed mechanism of action studies.

Data Presentation: Framework for In Vitro Characterization

Given the lack of specific published data, the following table outlines the key quantitative parameters that should be determined experimentally to establish a comprehensive in vitro profile for this compound.

Parameter Assay Type Purpose Typical Concentration Range to Test Cell Lines/System
Binding Affinity (Ki) Radioligand Binding AssayTo determine the affinity of the compound for specific histamine receptor subtypes.[5]0.1 nM - 100 µMCell membranes from HEK293 or CHO cells expressing recombinant human histamine receptors (H1, H2, H3, H4).[1][5]
Functional Potency (EC50/IC50) Second Messenger Assays (cAMP, Calcium Flux)To measure the compound's ability to act as an agonist, antagonist, or inverse agonist at histamine receptors.[6][7]0.1 nM - 100 µMHEK293 or CHO cells expressing recombinant human histamine receptors.[1][7]
Cytotoxicity (CC50) MTT, LDH, or CellTiter-Glo AssayTo determine the concentration at which the compound induces cell death and to establish a non-toxic working concentration range.1 µM - 500 µMThe same cell lines used in functional assays (e.g., HEK293, CHO).[4]
Solubility Visual Inspection, NephelometryTo determine the maximum soluble concentration in assay buffers and DMSO.[8]N/ADMSO, aqueous buffers (e.g., PBS, HBSS).[8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound in vitro.

1. Preparation of Stock Solutions and Solubility Assessment

It is crucial to ensure the compound is fully dissolved to obtain accurate and reproducible results. The hydrochloride salt form of 2-(1H-Imidazol-1-YL)ethanamine is generally more water-soluble than the free base.[8]

  • Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired concentration.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.[8]

    • Visually inspect the solution for any particulates.

  • Solubility Troubleshooting:

    • If precipitation occurs when diluting the DMSO stock in aqueous assay medium, lower the final DMSO concentration (typically below 0.5%) and consider performing serial dilutions.[8]

    • For aqueous solutions, adjusting the pH to a slightly acidic range (e.g., pH 5-6) can improve the solubility of amine-containing compounds.[8]

2. Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the receptor.[5][9]

  • Materials:

    • Cell membranes from HEK293 or CHO cells expressing the human Histamine H3 Receptor (H3R).

    • Radioligand: e.g., [3H]-Nα-methylhistamine.

    • Test Compound: this compound.

    • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 100 µM histamine).[9]

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus non-specific control).

    • Add the H3R-expressing cell membranes (e.g., 15 µg of protein per well).[9]

    • Incubate the plate at 25°C for 2 hours with gentle agitation.[9]

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value obtained from the competition binding curve.

3. Functional Assay: cAMP Accumulation Assay for H2 and H3 Receptors

This assay measures the functional activity of the compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels. H2 receptors are Gs-coupled, and their activation increases cAMP, while H3 receptors are Gi/o-coupled, and their activation decreases cAMP.[6][7]

  • Materials:

    • HEK293 or CHO cells expressing the human H2R or H3R.

    • Cell culture medium.

    • Test Compound: this compound.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).[7]

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Protocol:

    • Seed the cells in a 96-well plate and incubate overnight to allow for adherence.

    • For H3R (Gi-coupled) antagonist testing, pre-treat the cells with forskolin to induce cAMP production.

    • Add varying concentrations of this compound to the wells.

    • To test for antagonist activity, add the test compound in the presence of a known agonist.

    • Incubate for a specified time according to the cAMP kit manufacturer's instructions.

    • Lyse the cells and measure the intracellular cAMP levels using the detection kit.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

4. Functional Assay: Intracellular Calcium Mobilization for H1 Receptor

This assay measures changes in intracellular calcium concentration following compound addition in cells expressing the H1 receptor, which is Gq-coupled.[1][7]

  • Materials:

    • HEK293 or CHO cells expressing the human H1R.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]

    • Assay buffer (e.g., Hank's Balanced Salt Solution).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader.

  • Protocol:

    • Seed the cells into the microplates and incubate overnight.

    • Wash the cells with the assay buffer.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Add varying concentrations of this compound. Include positive (known H1 agonist/antagonist) and negative (vehicle) controls.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and calcium release.

    • Analyze the data to determine the EC50 or IC50 values.

Mandatory Visualizations

Diagram 1: Proposed In Vitro Characterization Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action a Compound Acquisition & Purity Analysis b Broad Panel Receptor Screening (e.g., Histamine Receptors) a->b c Cytotoxicity Assays (e.g., MTT, LDH) b->c d Identify Preliminary 'Hits' from Screening Data c->d e Dose-Response Assays (IC50 / EC50 Determination) d->e f Orthogonal Assays to Confirm Target Engagement (e.g., Radioligand Binding) e->f g Cell-Based Functional Assays (e.g., Second Messenger Assays) f->g h Signaling Pathway Analysis (e.g., Western Blot) g->h

Caption: Proposed workflow for in vitro characterization.[4]

Diagram 2: Histamine H1 Receptor Signaling Pathway

G compound 2-(1H-Imidazol-1-YL)ethanamine (Hypothetical Agonist) h1r Histamine H1 Receptor compound->h1r gq11 Gq/11 h1r->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Response ca2->response pkc->response

Caption: Histamine H1 Receptor Gq/11 Signaling Pathway.[1][7]

Diagram 3: Histamine H3 Receptor Signaling Pathway

G compound 2-(1H-Imidazol-1-YL)ethanamine (Hypothetical Agonist) h3r Histamine H3 Receptor compound->h3r gio Gi/o h3r->gio ac Adenylyl Cyclase gio->ac atp ATP ac->atp converts camp ↓ cAMP atp->camp response ↓ Neurotransmitter Release camp->response

References

Preparation of Stock Solutions of 2-(1H-Imidazol-1-YL)ethanamine Dihydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of stock solutions of 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride. This compound, a histamine analog, is valuable in various research applications, and the ability to prepare accurate and stable stock solutions is crucial for experimental reproducibility.

Physicochemical Data

A summary of the key physicochemical properties of 2-(1H-Imidazol-1-YL)ethanamine and its dihydrochloride salt is presented in Table 1. Understanding these properties is essential for accurate stock solution preparation and storage.

PropertyValueReference
Chemical Name 2-(1H-Imidazol-1-YL)ethanamine dihydrochlorideN/A
Molecular Formula C₅H₁₁Cl₂N₃N/A
Molecular Weight 184.07 g/mol N/A
CAS Number 5739-10-6 (free base)[1]
Appearance White to off-white powder[2]
Solubility (in Water) Estimated to be ≥ 100 mg/mL[2]
Storage Temperature 2-8°C[2]

Experimental Protocols

This section outlines the detailed procedures for preparing stock solutions of 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride in various solvents. It is recommended to use the dihydrochloride salt for preparing aqueous solutions due to its enhanced solubility and stability compared to the free base.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution.

Materials:

  • 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride (MW: 184.07 g/mol )

  • Sterile, deionized or distilled water

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of the compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 184.07 g/mol = 0.18407 g (or 184.07 mg)

  • Weigh the compound: Accurately weigh out 184.07 mg of 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile conical tube. Add approximately 8 mL of sterile water.

  • Mixing: Vortex the tube until the compound is completely dissolved. The solution should be clear and colorless.[2]

  • Volume adjustment: Adjust the final volume to 10 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 8 weeks).[3][4] Protect the solution from light.[3]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a suitable choice.

Materials:

  • 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride (MW: 184.07 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (g) = 0.01 mol/L x 0.001 L x 184.07 g/mol = 0.0018407 g (or 1.84 mg)

  • Weigh the compound: Accurately weigh out 1.84 mg of 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube for 1-2 minutes to ensure complete dissolution.[5] If necessary, gentle warming to 37°C or sonication can be applied.[5]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C. DMSO solutions should be protected from moisture.

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride.

G start Start calculate Calculate Required Mass of Compound start->calculate weigh Weigh Compound Accurately calculate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve mix Vortex/Mix Until Dissolved dissolve->mix adjust_volume Adjust to Final Volume (for aqueous solutions) mix->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Single-Use Volumes sterilize->aliquot store Store at Recommended Temperature aliquot->store end End store->end

Stock solution preparation workflow.

Application Notes

  • Choice of Salt Form: It is highly recommended to use the dihydrochloride salt for preparing aqueous solutions as it is generally more water-soluble and stable than the free base.[5]

  • pH Considerations for Aqueous Solutions: The solubility of compounds with amine groups can be pH-dependent. For aqueous buffers, maintaining a slightly acidic pH (e.g., pH 5-6) can help to keep the compound in solution.[5]

  • Precipitation in Assay Media: When diluting a concentrated DMSO stock solution into an aqueous assay medium, precipitation can occur if the compound has low aqueous solubility. To mitigate this, it is advisable to:

    • Use the lowest effective concentration of the compound in the final assay.

    • Keep the final concentration of DMSO in the assay medium low (typically below 0.5%).[5]

    • Add the DMSO stock to the aqueous buffer while mixing to avoid localized high concentrations.[5]

  • Stability and Storage: Based on data for the structurally similar compound histamine, aqueous solutions of 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride are expected to be stable for at least 8 weeks when stored at 4°C and for up to 12 months when stored at -20°C, provided they are protected from light.[3][4] Repeated freeze-thaw cycles should be avoided by storing the stock solution in single-use aliquots. Solutions should be brought to room temperature before use.

References

Application Notes and Protocols for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for the characterization of protein-ligand interactions.

Application Note: Investigating Protein Interactions with this compound

Introduction

2-(1H-Imidazol-1-YL)ethanamine is a structural analog of histamine, a pivotal biogenic amine that modulates a wide array of physiological processes through its interaction with histamine receptors (H1, H2, H3, and H4) and its metabolism by enzymes such as Histamine N-methyltransferase (HNMT).[1][2] Due to this structural similarity, the hydrochloride salt of 2-(1H-Imidazol-1-YL)ethanamine is a valuable tool for researchers investigating the binding characteristics and functional modulation of these and other related proteins. Its imidazole and ethylamine moieties suggest potential interactions with the binding sites of histamine receptors and the active site of HNMT.[3] These interactions are of significant interest in the fields of drug discovery and molecular pharmacology for developing therapeutics targeting allergies, gastric acid secretion, neurological disorders, and inflammatory responses.

Potential Biological Targets and Signaling Pathways

The primary putative targets for this compound include the family of G-protein coupled histamine receptors and the metabolic enzyme HNMT.

  • Histamine Receptors (H1-H4): As a histamine analog, this compound can be used to probe the binding pockets of histamine receptors. For instance, the histamine H3 receptor, predominantly found in the central nervous system, is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters.[4] Its signaling cascade typically involves coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5]

  • Histamine N-Methyltransferase (HNMT): This enzyme is crucial for the degradation of histamine in the central nervous system.[6] Inhibitors of HNMT can potentiate histaminergic neurotransmission, a therapeutic strategy for certain neurological conditions.[7][8] this compound can be investigated as a potential inhibitor of HNMT, competing with the natural substrate, histamine.

Below is a representative signaling pathway for the histamine H3 receptor, a likely target for the compound.

Histamine_H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o-Gβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 2-(1H-Imidazol-1-YL)ethanamine or Histamine Ligand->H3R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Data Presentation

Quantitative data from protein binding studies should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table is a template for summarizing binding affinity (Ki) and inhibitory concentration (IC50) data.

CompoundProtein TargetAssay TypeRadioligand/SubstrateKi (nM)IC50 (µM)[7]
This compound e.g., Human H3RRadioligand Competition[³H]-Nα-methylhistamineTBDTBD
This compound e.g., Human HNMTEnzymatic InhibitionHistamineTBDTBD
Reference Compound 1 (e.g., Thioperamide)e.g., Human H3RRadioligand Competition[³H]-Nα-methylhistamine~2-5TBD
Reference Compound 2 (e.g., Amodiaquine)e.g., Human HNMTEnzymatic InhibitionHistamineTBD~0.07
TBD: To Be Determined experimentally.

Experimental Protocols

The following are detailed protocols that can be adapted to study the binding of this compound to its potential protein targets.

Protocol 1: Competitive Radioligand Binding Assay for Histamine Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compound for a histamine receptor subtype (e.g., H3R) expressed in cell membranes.[4][5]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human histamine receptor of interest.

  • Radioligand (e.g., [³H]-Nα-methylhistamine for H3R).

  • Test Compound: this compound.

  • Reference Compound (e.g., Thioperamide for H3R).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Histamine.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compound in Assay Buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁵ M.[4]

    • Dilute the radioligand in Assay Buffer to a final concentration near its Kd (e.g., 1-2 nM for [³H]-Nα-methylhistamine).[4]

    • Dilute the cell membrane preparation in Assay Buffer to a final concentration of 10-20 µg of protein per well.[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of diluted radioligand, and 100 µL of the membrane preparation.[4]

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of diluted radioligand, and 100 µL of the membrane preparation.[4]

    • Test Compound Competition: 50 µL of each dilution of the test compound, 50 µL of diluted radioligand, and 100 µL of the membrane preparation.[4]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium (e.g., 60-90 min at 25°C) B->C D Rapid Filtration and Washing (Separate bound from free radioligand) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Radioligand Binding Assay Workflow.

Protocol 2: HNMT Enzymatic Inhibition Assay

This protocol measures the ability of the test compound to inhibit the enzymatic activity of HNMT.

Materials:

  • Recombinant human HNMT.

  • Substrate: Histamine.

  • Co-substrate: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

  • Test Compound: this compound.

  • Reference Inhibitor (e.g., Amodiaquine).

  • Assay Buffer: Phosphate buffer, pH 7.8.

  • Termination Solution: 2.5 M Borate.

  • Scintillation cocktail.

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound or reference inhibitor with HNMT (e.g., 0.025 µg/mL) in the assay buffer for 15 minutes at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding histamine (e.g., 20 µM) and [³H]-SAM.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding the termination solution.

  • Separation and Quantification: The product, [³H]-N-methylhistamine, is separated from the unreacted [³H]-SAM (e.g., by column chromatography or solvent extraction). An aliquot of the product-containing fraction is mixed with a scintillation cocktail, and the radioactivity is measured.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

HNMT_Inhibition_Assay_Logic cluster_reaction Enzymatic Reaction HNMT HNMT Enzyme Product Methylated Histamine HNMT->Product Catalyzes Histamine Histamine Histamine->HNMT Binds to Active Site Inhibitor 2-(1H-Imidazol-1-YL)ethanamine Inhibitor->HNMT Competitively Binds

Caption: Competitive Inhibition of HNMT.

Conclusion

This compound represents a promising chemical tool for the exploration of histamine-related protein targets. The provided protocols offer a robust framework for characterizing its binding affinity and functional effects on histamine receptors and HNMT. Such studies are essential for elucidating the structure-activity relationships of these important drug targets and for the development of novel therapeutic agents. Further investigations could also explore its selectivity across different receptor subtypes and its effects in cell-based functional assays.

References

Application Notes and Protocols for Efficacy Testing of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarity to histamine, a key biogenic amine involved in a wide array of physiological and pathological processes. This structural analogy suggests that the compound may interact with histamine receptors (H1, H2, H3, and H4), which are G-protein coupled receptors (GPCRs) implicated in allergic reactions, gastric acid secretion, neurotransmission, and immune responses.[1][2] The therapeutic potential of targeting these receptors is well-established, with histamine receptor antagonists and agonists being used for various clinical indications.[1][3] For instance, histamine dihydrochloride (Ceplene), a structurally related compound, is approved for the prevention of relapse in patients with acute myeloid leukemia (AML).[4]

Given the limited publicly available biological data for this compound, a systematic and comprehensive experimental approach is required to elucidate its pharmacological profile and therapeutic potential. These application notes provide a detailed experimental design for testing the efficacy of this compound, from initial in vitro characterization to in vivo validation in relevant disease models.

Experimental Design Workflow

The proposed experimental workflow is designed to first identify the primary molecular target(s) of this compound and then to assess its functional effects in cellular and whole-organism models.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Testing Receptor Binding Assays Receptor Binding Assays Functional Receptor Assays Functional Receptor Assays Receptor Binding Assays->Functional Receptor Assays Target Identification Cell-Based Assays Cell-Based Assays Functional Receptor Assays->Cell-Based Assays Cellular Effects Animal Models Animal Models Cell-Based Assays->Animal Models Hypothesis Testing Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Animal Models->Pharmacokinetic/Pharmacodynamic Analysis Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies Data Analysis & Interpretation Data Analysis & Interpretation Pharmacokinetic/Pharmacodynamic Analysis->Data Analysis & Interpretation Toxicology Studies->Data Analysis & Interpretation Compound Compound Compound->Receptor Binding Assays Screening Lead Optimization Lead Optimization Data Analysis & Interpretation->Lead Optimization

Figure 1: Overall experimental workflow for efficacy testing.

In Vitro Efficacy Testing

The initial phase of testing focuses on characterizing the interaction of this compound with its putative targets, the histamine receptors, and evaluating its effects in relevant cell-based models.

Histamine Receptor Binding Affinity

Objective: To determine the binding affinity of the test compound for the four human histamine receptor subtypes (H1, H2, H3, and H4).

Principle: Competitive radioligand binding assays will be used to measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from each receptor subtype.[3][4]

Experimental Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably expressing each of the human histamine receptors (H1R, H2R, H3R, H4R).

  • Radioligands:

    • H1R: [³H]-Mepyramine

    • H2R: [³H]-Tiotidine

    • H3R: [³H]-Nα-methylhistamine

    • H4R: [³H]-Histamine

  • Assay Conditions:

    • Incubate receptor membranes with a fixed concentration of the respective radioligand and a range of concentrations of the test compound.

    • Incubate at 25°C for 60-120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeTest Compound Ki (nM)Reference Compound Ki (nM)Reference Compound
H1DataDataMepyramine
H2DataDataCimetidine
H3DataDataThioperamide
H4DataDataJNJ 7777120
Table 1: Summary of Histamine Receptor Binding Affinities.
Functional Receptor Assays

Objective: To determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the histamine receptors for which it shows significant binding affinity.

Principle: Functional assays measure the downstream signaling events following receptor activation.[1]

  • H1 Receptor (Gq-coupled): Measure intracellular calcium mobilization.[1][5][6][7]

  • H2 Receptor (Gs-coupled): Measure intracellular cyclic AMP (cAMP) accumulation.[1][8][9][10][11]

  • H3 and H4 Receptors (Gi/o-coupled): Measure the inhibition of forskolin-stimulated cAMP accumulation.[1]

Experimental Protocol (General):

  • Cell Lines: Use cell lines stably expressing the individual human histamine receptor subtypes.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound.

    • Measure the respective second messenger response (Ca²⁺ or cAMP).

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known histamine receptor agonist (e.g., histamine) at its EC₅₀ concentration.

    • Measure the inhibition of the agonist-induced response.

  • Data Analysis:

    • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation:

Receptor SubtypeFunctional ModeEC₅₀/IC₅₀ (nM)
H1AgonistData
H1AntagonistData
H2AgonistData
H2AntagonistData
H3AgonistData
H3AntagonistData
H4AgonistData
H4AntagonistData
Table 2: Summary of Functional Activity at Histamine Receptors.
Cell-Based Assays for Therapeutic Potential

Based on the results from the receptor binding and functional assays, the following cell-based assays should be conducted to explore the therapeutic potential of the compound.

Objective: To evaluate the ability of the test compound to inhibit mast cell degranulation, a key event in allergic responses.[12]

Principle: Measure the release of β-hexosaminidase, a granular enzyme, from IgE-sensitized mast cells (e.g., RBL-2H3 cell line) upon antigen stimulation.[12][13][14]

Experimental Protocol:

  • Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE.

  • Treatment: Pre-incubate the sensitized cells with various concentrations of the test compound.

  • Stimulation: Induce degranulation with DNP-BSA.

  • Measurement: Measure the β-hexosaminidase activity in the supernatant.

  • Data Analysis: Calculate the percentage inhibition of degranulation.

Objective: To assess the effect of the test compound on T-cell activation, which is relevant for immuno-oncology and autoimmune diseases.

Principle: Measure the proliferation and cytokine production of T-cells following stimulation.[15][16][17][18][19]

Experimental Protocol:

  • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Activate T-cells using anti-CD3 and anti-CD28 antibodies.

  • Treatment: Culture the activated T-cells in the presence of various concentrations of the test compound.

  • Measurement:

    • Assess T-cell proliferation using a CFSE dilution assay.

    • Measure the levels of key cytokines (e.g., IFN-γ, IL-2) in the culture supernatant by ELISA.

  • Data Analysis: Determine the effect of the compound on T-cell proliferation and cytokine secretion.

Objective: To determine the cytotoxic or cytostatic effects of the test compound on acute myeloid leukemia (AML) cell lines.[20][21][22][23][24]

Principle: Use a colorimetric assay, such as the MTT assay, to measure the metabolic activity of the cells, which is an indicator of cell viability.[20][21][22][23]

Experimental Protocol:

  • Cell Culture: Culture human AML cell lines (e.g., HL-60, KG-1).

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to the cells and incubate. Solubilize the formazan crystals and measure the absorbance.

  • Data Analysis: Calculate the IC₅₀ value for cell viability at each time point.

Data Presentation for Cell-Based Assays:

AssayCell LineEndpoint MeasuredResult (e.g., IC₅₀, % Inhibition)
Mast Cell DegranulationRBL-2H3β-hexosaminidase releaseData
T-Cell ActivationPrimaryProliferation (CFSE)Data
T-Cell ActivationPrimaryIFN-γ productionData
Leukemia Cell ViabilityHL-60Cell Viability (MTT)Data
Leukemia Cell ViabilityKG-1Cell Viability (MTT)Data
Table 3: Summary of In Vitro Cell-Based Assay Results.

Hypothesized Signaling Pathway

Based on the structural similarity to histamine, a potential signaling pathway modulated by this compound could involve the histamine H4 receptor, which is predominantly expressed on immune cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Immune_Response Modulation of Immune Response PKA->Immune_Response ERK->Immune_Response PI3K->Immune_Response Compound 2-(1H-Imidazol-1-YL) ethanamine hydrochloride Compound->H4R Binds to

Figure 2: Hypothesized H4 receptor signaling pathway.

In Vivo Efficacy Testing

Based on the in vitro results, select the most promising therapeutic area(s) for in vivo evaluation.

Allergic Asthma Mouse Model

Objective: To assess the efficacy of the test compound in a mouse model of allergic asthma.[25][26][27][28][29]

Experimental Protocol:

  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

  • Challenge: Challenge the sensitized mice with aerosolized OVA.

  • Treatment: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) before or after the OVA challenge.

  • Endpoints:

    • Measure airway hyperresponsiveness to methacholine.

    • Perform bronchoalveolar lavage (BAL) and analyze the inflammatory cell infiltrate.

    • Measure OVA-specific IgE levels in the serum.

    • Conduct histological analysis of lung tissue for inflammation and mucus production.

Acute Myeloid Leukemia (AML) Mouse Model

Objective: To evaluate the anti-leukemic activity of the test compound in a murine model of AML.[2][30][31][32][33]

Experimental Protocol:

  • Model: Use a patient-derived xenograft (PDX) model where human AML cells are engrafted into immunodeficient mice (e.g., NSG mice).[31][32]

  • Treatment: Once leukemia is established, treat the mice with the test compound.

  • Endpoints:

    • Monitor leukemia progression by measuring the percentage of human CD45+ cells in the peripheral blood.

    • Assess overall survival.

    • Analyze the leukemic burden in the bone marrow, spleen, and liver at the end of the study.

Gastric Acid Secretion Rat Model

Objective: To determine the effect of the test compound on gastric acid secretion.[34][35][36][37][38]

Experimental Protocol:

  • Model: Use pylorus-ligated rats.

  • Treatment: Administer the test compound to the rats.

  • Measurement: Collect the gastric juice after a set period and measure the volume, pH, and total acidity.

  • Endpoints: Compare the gastric secretion parameters between the treated and control groups.

Data Presentation for In Vivo Studies:

Animal ModelKey Parameter MeasuredVehicle ControlTest Compound (Dose 1)Test Compound (Dose 2)Positive Control
Allergic AsthmaAirway Hyperresponsiveness (PenH)DataDataDataDexamethasone
Allergic AsthmaBAL Eosinophil Count (cells/mL)DataDataDataDexamethasone
AMLMedian Survival (days)DataDataDataCytarabine
AML% Human CD45+ in Blood (Day X)DataDataDataCytarabine
Gastric SecretionGastric Juice Volume (mL)DataDataDataRanitidine
Gastric SecretionTotal Acidity (mEq/L)DataDataDataRanitidine
Table 4: Summary of In Vivo Efficacy Data.

Conclusion

The experimental design outlined in these application notes provides a comprehensive framework for the preclinical evaluation of this compound. By systematically characterizing its pharmacological profile and assessing its efficacy in relevant disease models, researchers can gain valuable insights into its therapeutic potential and make informed decisions regarding its further development.

References

Application Notes and Protocols: 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a chemical compound featuring an imidazole ring connected to an ethylamine side chain. The imidazole moiety is a common structural feature in many biologically active molecules, most notably histamine. This structural similarity suggests that 2-(1H-Imidazol-1-YL)ethanamine could serve as a valuable chemical probe for investigating biological systems involving histamine receptors and other potential targets. Its primary amine group also makes it a useful synthetic intermediate for creating more complex molecules for drug discovery and development.[1]

These application notes provide a comprehensive overview of the physicochemical properties of this compound, a detailed synthesis protocol, and proposed experimental protocols for its characterization as a chemical probe.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(1H-Imidazol-1-YL)ethanamine is presented in the table below. Understanding these properties is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
IUPAC Name 2-(1H-imidazol-1-yl)ethanaminePubChem[2]
Synonyms 2-Imidazol-1-yl-ethylamine, 1H-Imidazole-1-ethanamineSanta Cruz Biotechnology[3], PubChem[2]
Molecular Formula C₅H₉N₃PubChem[2]
Molecular Weight 111.15 g/mol PubChem[2]
CAS Number 5739-10-6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 43.8 ŲPubChem[2]
XLogP3 -1.0PubChem[2]

Synthesis Protocol

A reliable method for the synthesis of 2-(1H-Imidazol-1-YL)ethanamine involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride.[1] The free base can then be converted to the hydrochloride salt for improved stability and handling.

Materials:

  • Imidazole

  • 2-Chloroethylamine monohydrochloride

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Tetrabutylammonium hydrogensulfate

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., acetonitrile, ammonium hydroxide)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine imidazole (1.0 eq), 2-chloroethylamine monohydrochloride (1.1 eq), sodium hydroxide (3.6 eq), and tetrabutylammonium hydrogensulfate (0.04 eq) in acetonitrile.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 21 hours.[1] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.[1]

  • Purification: Purify the crude product by flash chromatography on silica gel. A gradient elution from acetonitrile to a 9:1 mixture of acetonitrile/NH₄OH can be used to isolate the desired product as a pale yellow oil.[1]

  • Salt Formation: Dissolve the purified 2-(1H-Imidazol-1-YL)ethanamine free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in the same solvent while stirring.

  • Isolation: Allow the hydrochloride salt to precipitate completely. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis Workflow reactants Imidazole + 2-Chloroethylamine HCl + NaOH + Catalyst reflux Reflux in Acetonitrile (21 hours) reactants->reflux workup Cool, Filter, Concentrate reflux->workup purify Silica Gel Chromatography workup->purify salt Dissolve in Isopropanol, Add HCl purify->salt product 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride salt->product

Workflow for the synthesis of this compound.

Proposed Biological Targets and Signaling Pathways

Due to its structural similarity to histamine, 2-(1H-Imidazol-1-YL)ethanamine is a candidate for interaction with histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs).[4]

  • Histamine H1 Receptor (H1R): Typically couples to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • Histamine H2 Receptor (H2R): Couples to Gs proteins. Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which then activates protein kinase A (PKA).[4]

  • Histamine H3 and H4 Receptors (H3R & H4R): Both primarily couple to Gi/o proteins. Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[5]

G cluster_H1 H1 Receptor Pathway H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC

Histamine H1 Receptor Gq/11 Signaling Pathway.[4]

G cluster_H2 H2 Receptor Pathway H2R H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Histamine H2 Receptor Gs Signaling Pathway.[4]

Experimental Protocols for Target Identification and Validation

The following protocols provide a framework for characterizing the pharmacological profile of this compound.

G cluster_workflow Experimental Workflow for Hit Identification primary_screen Primary Screen (e.g., Binding Assay) hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation functional_assay Functional Assays (e.g., cAMP, Ca²⁺) hit_confirmation->functional_assay selectivity Selectivity Profiling (Counter-Screens) functional_assay->selectivity sar SAR Studies selectivity->sar

General Experimental Workflow for Hit Identification.[4]
Protocol 1: In Vitro Histamine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the four human histamine receptor subtypes.

Materials:

  • HEK293 cell membranes expressing the target human histamine receptor (H1, H2, H3, or H4).

  • Radioligands: [³H]-Pyrilamine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-Histamine (for H4R).

  • This compound (test compound).

  • Non-specific binding inhibitors (e.g., Mepyramine for H1R, Cimetidine for H2R, Thioperamide for H3R/H4R).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • 96-well plates.

  • Scintillation cocktail and a scintillation counter.[6]

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

  • Compound Addition: Add increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[6] For total binding wells, add buffer only. For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.[5]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[5]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and then calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of the test compound at histamine receptors.

A. Calcium Mobilization Assay (for H1 Receptors)

Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor.[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (reference agonist).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.[6]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding the reference agonist (histamine) at its EC₈₀ concentration.[4]

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader.[4]

  • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

B. cAMP Accumulation Assay (for H2, H3, and H4 Receptors)

Materials:

  • HEK293 cells expressing the human H2, H3, or H4 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Histamine or another appropriate reference agonist.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • H2R (Gs-coupled): Test for agonist activity by adding serial dilutions of the compound. For antagonist activity, pre-incubate with the compound and then stimulate with a reference agonist.

    • H3R/H4R (Gi-coupled): To measure agonist activity, pre-incubate with serial dilutions of the compound, then stimulate all wells with forskolin.[5] A potent agonist will suppress the forskolin-induced cAMP increase. For antagonist activity, pre-incubate with the test compound, then add a reference agonist, followed by forskolin.[5]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.[5]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[6]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Safety and Handling

Conclusion

This compound is a promising but under-characterized chemical entity. Its structural similarity to histamine makes it an intriguing candidate for probing the histaminergic system. The protocols outlined in these notes provide a systematic approach to synthesize and characterize its biological activity, potentially uncovering a novel tool for research and drug discovery. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Troubleshooting & Optimization

2-(1H-Imidazol-1-YL)ethanamine hydrochloride stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Disclaimer: Specific stability data for this compound in aqueous solutions is not extensively available in the public domain. This guide is based on general chemical principles of imidazole and primary amine compounds and is intended to provide a framework for researchers to investigate and troubleshoot stability issues.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound has turned a yellow or brown color over time. What is the likely cause?

A1: Discoloration is often an indicator of degradation. For a molecule containing a primary amine, this could be due to oxidation. The amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

Q2: I am observing a change in the pH of my buffered aqueous solution containing this compound. Why is this happening?

A2: A shift in pH can suggest a chemical reaction is occurring. One possibility is the hydrolysis of the imidazole ring, which can be influenced by the pH of the solution. Imidazole itself is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Degradation of the molecule into acidic or basic byproducts would alter the overall pH of the solution. Additionally, the buffering capacity of your chosen buffer system at the specific pH might be insufficient, especially if the concentration of the compound is high.[2]

Q3: What are the optimal storage conditions for an aqueous solution of this compound to minimize degradation?

A3: To minimize degradation, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down the rate of chemical degradation.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • De-gas the solvent: Removing dissolved oxygen from the aqueous solvent by sparging with an inert gas like nitrogen or argon can reduce oxidative degradation.[3]

  • Control the pH: The stability of imidazole-containing compounds can be pH-dependent.[4][5] It is advisable to prepare solutions in a buffer at a pH where the compound is most stable, which would need to be determined experimentally. A starting point could be a neutral pH (around 7).

  • Use high-purity water and reagents: Trace metal impurities can catalyze degradation reactions.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[6][7][8] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for the accurate quantification of the parent compound's concentration over time.[9][10]

Q5: What are the potential degradation pathways for this molecule?

A5: Based on its structure, the two most probable degradation pathways are:

  • Oxidation of the primary amine: This can lead to the formation of various products, including imines, aldehydes, and further reaction products.[11]

  • Hydrolysis of the imidazole ring: While generally stable, the imidazole ring can undergo hydrolytic cleavage under certain pH and temperature conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in aqueous solutions.

Troubleshooting_Guide start Start: Stability Issue Observed (e.g., color change, pH shift, precipitate) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Headspace (air exposure)? start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Action: Optimize Storage - Store at ≤ 4°C - Protect from light - Use inert gas overlay improper_storage->correct_storage Yes check_formulation Review Solution Formulation: - pH of the solution? - Buffer type and concentration? - Purity of water and reagents? improper_storage->check_formulation No retest_stability Retest Stability Under Optimized Conditions correct_storage->retest_stability end End: Stable Formulation Achieved retest_stability->end improper_formulation Suboptimal Formulation check_formulation->improper_formulation correct_formulation Action: Reformulate - Adjust pH (if known optimum) - Increase buffer capacity - Use high-purity reagents improper_formulation->correct_formulation Yes perform_fda Conduct Forced Degradation Study (see Experimental Protocol) improper_formulation->perform_fda No / Unsure correct_formulation->retest_stability analyze_degradants Analyze Stressed Samples (e.g., by HPLC-MS) perform_fda->analyze_degradants identify_pathway Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) analyze_degradants->identify_pathway mitigate_degradation Action: Mitigate Specific Degradation - Add antioxidants (for oxidation) - Adjust pH to region of max stability identify_pathway->mitigate_degradation mitigate_degradation->retest_stability

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store a sample of the stock solution in an oven at 80°C for 48 hours. Withdraw samples and dilute for analysis.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: A sample of the stock solution stored at 4°C, protected from light, should be used as a control.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV detector or a photodiode array (PDA) detector.

  • A reverse-phase C18 column is a good starting point.

Initial Method Parameters:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The imidazole ring has a UV absorbance around 206-210 nm.[1][15] Monitor at this wavelength.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the control (unstressed) sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products).

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • If separation is not optimal, adjust the gradient, mobile phase composition (e.g., change the pH with phosphate buffer), or try a different column chemistry (e.g., C8, Phenyl-Hexyl).

  • Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl246085.214.82
0.1 M NaOH246092.17.91
3% H₂O₂242578.521.53
Thermal488095.34.71
PhotolyticAs per ICH Q1B2598.61.41

Note: This is hypothetical data for illustrative purposes.

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 2-(1H-Imidazol-1-YL)ethanamine Oxidation_Products Imine, Aldehyde, etc. Parent->Oxidation_Products [O] (e.g., H₂O₂, O₂) Hydrolysis_Products Ring-Opened Products Parent->Hydrolysis_Products H₂O (Acid/Base catalysis)

Caption: Potential degradation pathways for the molecule.

References

troubleshooting guide for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for 2-(1H-Imidazol-1-YL)ethanamine and its hydrochloride salt, and what are the potential impurities?

A1: The most common synthetic route is the N-alkylation of imidazole with a 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride.[1] The reaction is often carried out in a suitable solvent like acetonitrile with a base, and a phase-transfer catalyst can be used to facilitate the reaction.[1][2][3] The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol to induce precipitation.[3] Potential impurities that may arise during synthesis are summarized in the table below.[4]

Table 1: Potential Impurities in the Synthesis of 2-(1H-Imidazol-1-YL)ethanamine

Impurity ClassSpecific ExamplesPotential Origin
Unreacted Starting MaterialsImidazole, 2-Chloroethylamine HClIncomplete reaction.[4]
Over-alkylation Products1,2-bis(1H-imidazol-1-yl)ethaneReaction of the product with another molecule of the alkylating agent.[4]
Isomeric Byproducts2-(1H-Imidazol-2-yl)ethanamine or other positional isomersAlkylation at other positions of the imidazole ring.[4]
Solvent ResiduesAcetonitrile, Ethanol, Diethyl EtherFrom the reaction or purification steps.[4]

Q2: How can I purify crude this compound to achieve high purity (>98%)?

A2: A combination of purification techniques is often necessary to achieve high purity. The primary methods include:

  • Column Chromatography: Flash chromatography on silica gel is effective for separating the product from impurities.[1][2][5] A gradient elution, for example, from acetonitrile to a mixture of acetonitrile and ammonium hydroxide, can be employed.[1][2]

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic solution to move the amine product into the aqueous layer. After basifying the aqueous layer, the pure amine can be extracted back into an organic solvent.[5]

  • Recrystallization of the Hydrochloride Salt: Converting the free base to its hydrochloride salt can be an effective purification step.[3][4] If the compound "oils out" during recrystallization, using a co-solvent system (a "good" solvent where it is soluble and a "bad" solvent where it is insoluble) can promote the formation of crystals.[4]

Q3: What analytical methods are recommended for assessing the purity and identity of the final product?

A3: A multi-faceted analytical approach is recommended:[4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment. A reverse-phase C18 or C8 column with a gradient of acetonitrile in a phosphate buffer is a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[6]

Q4: I am observing a precipitate when preparing aqueous solutions of this compound for my in vitro experiments. What should I do?

A4: This is a common solubility issue. The hydrochloride salt is generally more water-soluble than the free base.[7] However, if you still encounter problems, consider the following:

  • pH Adjustment: The solubility of this compound is pH-dependent due to the basic imidazole and ethylamine groups. Lowering the pH of the buffer to a slightly acidic range (e.g., pH 5-6) can increase its solubility.[7]

  • Use of Co-solvents: For stock solutions, organic solvents like DMSO or ethanol can be used.[7] When diluting into an aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation and solvent effects on cells.[7]

  • Mechanical Assistance: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound.[7] Avoid excessive heat to prevent degradation.[7]

  • Lower the Final Concentration: Working at a lower final concentration in your assay is the most direct way to prevent precipitation.[7]

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Purification

Potential Cause Troubleshooting Steps
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider increasing the reaction time or temperature if necessary.
Product Loss During ExtractionEnsure the pH of the aqueous layer is sufficiently basic (e.g., pH > 10) when extracting the free amine to ensure complete transfer to the organic phase.[5]
Inefficient Salt FormationEnsure complete precipitation of the hydrochloride salt. If the salt has some solubility in the crystallization solvent, cooling the mixture and minimizing the volume of washing solvent can reduce losses.[5]
Loss During ChromatographyCarefully monitor fractions using TLC to avoid discarding fractions that contain the product.[5]

Issue 2: Difficulty in Separating Isomeric Byproducts

Potential Cause Troubleshooting Steps
Similar Polarity of IsomersOptimize the mobile phase for column chromatography. A shallow gradient elution can improve the separation of compounds with similar polarities.[4][5]
Co-elutionConsider using a different stationary phase for chromatography or employing preparative HPLC for better separation.

Issue 3: Inconsistent Results in Histamine H3 Receptor Binding Assays

Potential Cause Troubleshooting Steps
Compound DegradationStore the compound in a dark place under an inert atmosphere at room temperature.[1][8] Prepare fresh solutions for each experiment.
Inaccurate ConcentrationVerify the concentration of your stock solution using a suitable analytical method. Ensure the compound is fully dissolved before making serial dilutions.[7]
Non-specific BindingIn radioligand binding assays, include a control with a high concentration of a known ligand (e.g., histamine) to determine non-specific binding.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Imidazol-1-YL)ethanamine

This protocol is adapted from established procedures for similar compounds.[1]

Materials:

  • Imidazole

  • 2-chloroethylamine monohydrochloride

  • Tetrabutylammonium hydrogensulfate (phase-transfer catalyst)

  • Sodium hydroxide

  • Acetonitrile

  • Silica gel for flash chromatography

  • Eluent: Acetonitrile and Ammonium hydroxide solution

Procedure:

  • Combine imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide in acetonitrile.[1]

  • Heat the reaction mixture under reflux for approximately 21 hours.[1]

  • Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture.

  • Concentrate the filtrate to obtain the crude product as an oil.[1][2]

  • Purify the crude oil by flash chromatography on silica gel, using a gradient elution of acetonitrile to 9:1 acetonitrile/ammonium hydroxide.[1][2]

Protocol 2: HPLC Method for Purity Analysis

This is a general starting point for developing an HPLC method.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a buffer solution (e.g., 25 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 10% to 90% acetonitrile in the phosphate buffer over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Start with 210 nm, which is often suitable for imidazoles.[4]

    • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Imidazole + 2-Chloroethylamine HCl reaction N-Alkylation (Acetonitrile, Base) start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography salt_formation HCl Salt Formation & Recrystallization chromatography->salt_formation hplc HPLC (>98%) salt_formation->hplc nmr_ms NMR & MS salt_formation->nmr_ms final_product Pure Hydrochloride Salt hplc->final_product nmr_ms->final_product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

histamine_h3_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_release Decreased Neurotransmitter Release PKA->Neurotransmitter_release Modulation ligand 2-(1H-Imidazol-1-YL)ethanamine (as Agonist) ligand->H3R Binds

Caption: Simplified signaling pathway of the histamine H3 receptor, a target for 2-(1H-Imidazol-1-YL)ethanamine.[9][10]

References

how to reduce off-target effects of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a research chemical. The information provided in this technical support center is intended for use by qualified researchers, scientists, and drug development professionals. It is not intended as a guide for clinical use. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

Due to the limited publicly available data on the specific off-target effects of this compound, this guide focuses on predicted off-target liabilities based on its structural similarity to histamine. The primary off-target concerns are interactions with histamine receptor subtypes (H1, H2, H3, H4) and the enzyme Histamine N-methyltransferase (HNMT).

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

A1: Given its structural resemblance to histamine, this compound is likely to interact with histamine receptors (H1, H2, H3, and H4) and may also be a substrate or inhibitor of Histamine N-methyltransferase (HNMT), the enzyme responsible for histamine metabolism.[1][2] Unintended interactions with these targets can lead to a range of physiological effects, including allergic-type responses, changes in gastric acid secretion, and modulation of neurotransmitter release.[3][4]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions?

A2: A multi-faceted approach is recommended. This includes:

  • Using a negative control: A structurally similar but biologically inactive analog can help differentiate on-target from off-target effects.

  • Employing structurally distinct inhibitors: If multiple compounds with different chemical scaffolds targeting the same primary target elicit the same phenotype, it is less likely to be due to shared off-target effects.

  • Genetic knockdown: Techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target can help validate that the compound's effect is target-specific.[5]

  • Orthogonal assays: Confirming the biological effect using a different experimental method that measures a distinct outcome of the same pathway.

Q3: My experimental results are inconsistent across different cell lines. Could this be due to off-target effects?

A3: Yes, variability in results across different cell lines is a common indicator of off-target effects. This can be due to differences in the expression levels of off-target proteins. It is crucial to characterize the expression of potential off-target receptors (e.g., histamine receptor subtypes) in the cell lines used in your experiments.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Possible Cause: The observed phenotype may be due to the activation or inhibition of an off-target histamine receptor.

Troubleshooting Steps:

  • Histamine Receptor Profiling: Perform a comprehensive screen of your compound against all four histamine receptor subtypes (H1, H2, H3, and H4) to determine its binding affinity and functional activity (agonist or antagonist).

  • Competitive Antagonism: If an off-target receptor is identified, use a known selective antagonist for that receptor in your assay. If the antagonist reverses the unexpected phenotype, it confirms the off-target effect.

  • Dose-Response Analysis: Atypical dose-response curves (e.g., bell-shaped) can suggest off-target effects at higher concentrations. Carefully analyze the full dose-response relationship.

Issue 2: High Background or Non-Specific Binding in Assays

Possible Cause: The physicochemical properties of this compound may lead to non-specific binding to assay components.

Troubleshooting Steps:

  • Assay Buffer Optimization:

    • pH: The imidazole and amine groups are ionizable. Adjusting the pH of the assay buffer can alter the charge state of the compound and reduce non-specific electrostatic interactions.

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific ionic interactions.

  • Inclusion of Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can help to reduce non-specific binding.

  • Blocking Agents: For cell-based assays, pre-incubating with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding to plasticware and cell membranes.

Quantitative Data

Table 1: Illustrative Binding Affinities (Ki, nM) of Imidazole-Based Compounds and Reference Ligands at Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
2-(2-methyl-1H-imidazol-1-yl)ethanamineData not availableData not availableData not availableData not available
Mepyramine (H1 Antagonist)1.2>10,000>10,000>10,000
Tiotidine (H2 Antagonist)>10,0005.6>10,000>10,000
Nα-methylhistamine (H3 Agonist)2,5001,500255,000
VUF 8430 (H4 Agonist)>10,000>10,0008,00032

Table 2: Illustrative Functional Potencies (IC50/EC50, nM) of Reference Ligands

CompoundAssayH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
HistaminecAMP-500 (EC50)20 (IC50)100 (IC50)
HistamineCalcium Flux30 (EC50)---
Thioperamide (H3 Antagonist)cAMP--15 (IC50)-

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Profiling

Objective: To determine the binding affinity (Ki) of this compound for the four human histamine receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing one of the human histamine receptors (H1, H2, H3, or H4).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand:

      • H1R: [³H]-Mepyramine

      • H2R: [³H]-Tiotidine

      • H3R: [³H]-Nα-methylhistamine

      • H4R: [³H]-VUF 8430

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known non-radioactive ligand).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for H2, H3, and H4 Receptors

Objective: To determine the functional activity (agonist or antagonist) of this compound at Gi/s-coupled histamine receptors.

Methodology:

  • Cell Culture:

    • Seed HEK293 or CHO cells stably expressing the histamine receptor of interest (H2, H3, or H4) in a 96-well plate and incubate overnight.

  • Agonist Mode:

    • Add increasing concentrations of this compound to the cells.

    • Incubate for a specified time.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed concentration of histamine (at its EC80) to stimulate the receptor.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis:

    • For agonist mode, plot the cAMP levels against the compound concentration to determine the EC50.

    • For antagonist mode, plot the percentage inhibition of the histamine response against the compound concentration to determine the IC50.

Visualizations

experimental_workflow cluster_screening Phase 1: Off-Target Screening cluster_validation Phase 2: Hit Validation cluster_mitigation Phase 3: Mitigation Strategy receptor_profiling Histamine Receptor Binding Assay (H1, H2, H3, H4) functional_assays Functional Assays (cAMP, Calcium Flux) receptor_profiling->functional_assays Identified Hits hnmt_assay HNMT Inhibition Assay hnmt_assay->functional_assays cellular_phenotype Cell-Based Phenotypic Assays functional_assays->cellular_phenotype Confirmed Activity sar Structure-Activity Relationship (SAR) to improve selectivity cellular_phenotype->sar Validated Off-Target Effect dose_optimization Dose-Response Optimization sar->dose_optimization Optimized Compound

Caption: Workflow for identifying and mitigating off-target effects.

h1_receptor_pathway ligand Histamine or 2-(1H-Imidazol-1-YL)ethanamine HCl h1r Histamine H1 Receptor ligand->h1r gq11 Gq/11 h1r->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.[6]

h3_receptor_pathway ligand Histamine or 2-(1H-Imidazol-1-YL)ethanamine HCl h3r Histamine H3 Receptor ligand->h3r gi Gi/o h3r->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP atp ATP atp->camp AC pka Protein Kinase A (PKA) camp->pka activates neuro_release Decreased Neurotransmitter Release pka->neuro_release

Caption: Simplified Histamine H3 Receptor Signaling Pathway.[7]

References

Technical Support Center: Optimizing Incubation Time for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing experimental conditions, specifically incubation time, for studies involving 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. As a histamine analog, this compound is likely to be used in assays involving histamine receptors. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common challenges and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time a critical step when working with this compound?

A: Optimizing incubation time is crucial to ensure that the binding of this compound to its target receptor reaches equilibrium.[1] Too short an incubation period can lead to an underestimation of binding affinity (Kd) or functional potency (EC50/IC50) because not all binding events will have occurred.[1] Conversely, an overly long incubation time can increase non-specific binding, leading to high background signal and a reduced signal-to-noise ratio.[1]

Q2: What is a good starting point for incubation time and temperature in a receptor binding assay?

A: For many receptor binding assays, a common starting point is a 60-minute incubation at room temperature (25°C) or 37°C.[1][2] However, the optimal conditions are highly dependent on the specific ligand, receptor source, and their concentrations. It is essential to experimentally determine the optimal incubation time for your specific system by performing an association kinetics experiment.[1]

Q3: What factors can influence the time required to reach binding equilibrium?

A: Several factors can affect the kinetics of the binding interaction and the time needed to reach a steady state, including:

  • Ligand and Receptor Concentration: Lower concentrations of the ligand or receptor will require longer incubation times to reach equilibrium.

  • Temperature: Higher temperatures generally increase the rate of binding, reducing the time needed to reach equilibrium. However, prolonged incubation at high temperatures can lead to degradation of the receptor or ligand.

  • Affinity of the Ligand: High-affinity ligands may reach equilibrium faster than low-affinity ligands.

  • Buffer Composition: The pH and ionic strength of the assay buffer can influence binding kinetics.[1]

Q4: How does the optimal incubation time differ between an agonist and an antagonist assay?

A: In an antagonist assay, a pre-incubation step with the antagonist (e.g., this compound if it acts as one) is often required before adding the agonist. This allows the antagonist sufficient time to bind to the receptor and reach equilibrium.[2] Insufficient pre-incubation can lead to an underestimation of the antagonist's potency.[2] For agonist assays, the incubation time is determined by how long it takes to achieve a stable cellular response.[3]

Troubleshooting Guide

Q5: I am observing a weak or no signal in my assay. Could incubation time be the cause?

A: Yes, an insufficient incubation time is a common reason for a weak or absent signal. The binding reaction may not have reached equilibrium.

  • Solution: Perform a time-course experiment to determine the optimal incubation time. Measure the specific binding or functional response at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) to identify when the signal plateaus.[1] Also, ensure that other assay conditions, such as temperature and buffer pH, are optimal.[1]

Q6: My assay has high background or high non-specific binding. How can I address this by adjusting the incubation time?

A: Excessively long incubation times can lead to increased non-specific binding of the ligand to non-target sites.[1]

  • Solution: Reduce the incubation time. The ideal duration should be just long enough to reach equilibrium for specific binding while keeping non-specific binding low.[1] You can also try lowering the concentration of the radioligand (if applicable) and ensuring adequate washing steps to remove unbound ligand.[1] Using appropriate blocking agents in your buffer can also help reduce non-specific binding.[4]

Q7: I am seeing poor reproducibility and high variability between my experiments. Can incubation time contribute to this?

A: Inconsistent incubation times between samples or experiments are a significant source of variability.

  • Solution: Use a precise timer for all incubation steps and consider staggering the addition of reagents to ensure each well or tube incubates for the same duration.[1] Maintaining a constant and uniform temperature during incubation is also critical for reproducibility.[1]

Data Presentation

Table 1: Typical Incubation Times in Histamine Receptor Assays

Assay TypeTypical Incubation TimeTemperatureKey Considerations
Radioligand Binding Assay 60 - 120 minutesRoom Temperature or 37°CTime should be sufficient to reach equilibrium.[1][5]
Calcium Flux Assay 15 - 30 minutes (antagonist pre-incubation)Room TemperatureAgonist stimulation is typically measured immediately over 2-3 minutes.[2][5]
cAMP Assay 10 - 30 minutes37°CDependent on the kinetics of cAMP production.
Mast Cell Degranulation 30 - 60 minutes37°COptimize stimulation time for maximal mediator release.

Experimental Protocols

Protocol 1: Generalized Radioligand Binding Assay

This protocol provides a general framework. Specific concentrations and reagents should be optimized for your experimental system.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the histamine receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a non-labeled competing ligand, and cell membranes.

    • Competition Binding: Assay buffer, radiolabeled ligand, serial dilutions of this compound, and cell membranes.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a predetermined amount of time. To optimize, run parallel experiments with varying incubation times (e.g., 30, 60, 90, 120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[1]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

Protocol 2: Generalized Calcium Flux Functional Assay

This protocol is for measuring the effect of this compound on intracellular calcium levels, a common downstream signal for some histamine receptors.

  • Cell Plating: Seed cells expressing the target histamine receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation (for antagonist testing): Add serial dilutions of this compound to the wells and incubate for a specific period. To optimize, test different pre-incubation times (e.g., 15, 30, 60 minutes).[2]

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and add a known agonist for the receptor.

  • Data Acquisition: Immediately measure the change in fluorescence intensity over time.[5]

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Incubation Time A Prepare Assay Components (Cells/Membranes, Ligand, Buffers) B Set Up Time-Course Experiment (e.g., 0, 15, 30, 60, 90, 120 min) A->B C Incubate at Constant Temperature B->C D Terminate Reaction & Measure Signal (Binding or Functional Response) C->D E Plot Signal vs. Time D->E F Determine Equilibrium Time (Point where signal plateaus) E->F G Use Optimal Incubation Time for Subsequent Experiments F->G

Caption: Workflow for determining the optimal incubation time.

Caption: Troubleshooting flowchart for incubation-related issues.

References

Technical Support Center: Managing High Background Noise in Assays with 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background noise in assays involving 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it commonly used?

This compound is a small organic molecule containing an imidazole ring and an ethylamine side chain. Due to its structural similarity to histamine, it is frequently utilized in pharmacological research, particularly in competitive binding assays for histamine receptors (H1, H2, H3, and H4). In these assays, it is used as a competitor to a radiolabeled or fluorescently tagged ligand to determine the binding affinity of other test compounds.

Q2: What are the primary causes of high background noise when using this compound?

High background noise in assays with this compound can stem from several factors. The primary cause is often non-specific binding of the compound to assay components like microplates, membranes, and proteins other than the intended target. This is largely due to the physicochemical properties of the molecule. At physiological pH, the ethylamine group is protonated, giving the molecule a positive charge which can lead to electrostatic interactions with negatively charged surfaces. The imidazole ring can also participate in hydrogen bonding and potential metal chelation, further contributing to non-specific interactions.

Q3: How can I determine if this compound is the source of the high background?

To pinpoint the source of high background, a series of control experiments is recommended. A key control is to run the assay in the absence of the target receptor or primary antibody but in the presence of this compound. If a high signal is still observed, it strongly suggests that the compound is binding non-specifically to other components of the assay system.

Q4: Can the hydrochloride salt form of the compound influence the assay?

Yes, the hydrochloride salt enhances the solubility of the compound in aqueous buffers. While this is generally beneficial, the presence of chloride ions could potentially influence the ionic strength of the assay buffer, which in turn can affect electrostatic interactions. However, in most standard buffer systems, the concentration of chloride from the compound is negligible compared to the buffer salts.

Troubleshooting Guides

High background noise can significantly impact the quality and reliability of your assay data. The following troubleshooting guides provide a systematic approach to identifying and mitigating the root causes of this issue.

Initial Troubleshooting Steps

If you are experiencing high background noise, begin with these general checks:

  • Reagent Quality: Ensure all reagents, including buffers, antibodies, and the this compound stock solution, are fresh and have been stored correctly. Contaminated or degraded reagents are a common source of assay problems.

  • Washing Steps: Inadequate washing is a frequent cause of high background.[1] Ensure that washing steps are performed thoroughly and consistently. Increasing the number of washes or the volume of wash buffer can often resolve the issue.

  • Blocking: Insufficient blocking of non-specific binding sites on the assay plate or membrane is a major contributor to high background.[1] Review and optimize your blocking protocol.

Troubleshooting Non-Specific Binding of this compound

Due to its chemical nature, this compound can be prone to non-specific binding. The following strategies can help mitigate this issue:

  • Optimize Buffer pH: The charge of both the compound and the binding surfaces are pH-dependent. Experimenting with a range of pH values for your assay buffer can help identify a condition where electrostatic interactions are minimized.

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the assay buffer can help to shield electrostatic interactions and reduce non-specific binding of the positively charged 2-(1H-Imidazol-1-YL)ethanamine.[2]

  • Incorporate Blocking Agents: The addition of blocking agents to the assay buffer can effectively reduce non-specific binding. Common choices include proteins like Bovine Serum Albumin (BSA) or casein, and non-ionic detergents like Tween-20.[3][4]

  • Use of Non-Ionic Detergents: Low concentrations of non-ionic detergents such as Tween-20 or Triton X-100 in the assay and wash buffers can disrupt hydrophobic interactions and reduce non-specific binding to plastic surfaces.[5]

Data Presentation: Optimizing Assay Conditions

The following tables provide a summary of experimental parameters that can be optimized to reduce high background noise.

Table 1: Effect of pH and Ionic Strength on Non-Specific Binding

ParameterConditionExpected Outcome on Non-Specific BindingRecommendation
pH Lower pHIncreased positive charge on the compound, potentially increasing electrostatic binding.Test a pH range around the physiological pH (e.g., 7.0, 7.4, 8.0) to find the optimal signal-to-noise ratio.
Higher pHReduced positive charge on the compound, potentially decreasing electrostatic binding.
Ionic Strength Low Salt (e.g., <100 mM NaCl)Less shielding of electrostatic interactions, may lead to higher non-specific binding.Start with a physiological salt concentration (e.g., 150 mM NaCl) and test higher concentrations (e.g., 300 mM, 500 mM) if background remains high.[2]
High Salt (e.g., >300 mM NaCl)Increased shielding of electrostatic interactions, likely reducing non-specific binding.

Table 2: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have batch-to-batch variability. Some antibodies may cross-react with BSA.
Casein (from non-fat dry milk) 1-5% (w/v)Inexpensive and often more effective than BSA at blocking.[4]Can contain endogenous biotin and enzymes that may interfere with certain assays.
Tween-20 0.05-0.1% (v/v)Reduces hydrophobic interactions, useful as a wash buffer additive.Can disrupt some antibody-antigen interactions at higher concentrations.
Fish Gelatin 0.1-1% (w/v)Good alternative to BSA and milk, especially for avoiding cross-reactivity with mammalian-derived antibodies.May be less effective than BSA or casein in some cases.

Experimental Protocols

Protocol 1: Membrane Preparation for Histamine Receptor Binding Assay

This protocol describes the preparation of crude cell membranes from cultured cells expressing the target histamine receptor.

Materials:

  • Cultured cells expressing the histamine receptor of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

Procedure:

  • Harvest cultured cells and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane aliquots at -80°C until use.[1][3][6][7]

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound by measuring its ability to displace a radioligand from the target receptor.

Materials:

  • Membrane preparation expressing the target receptor

  • Radioligand specific for the receptor (e.g., [³H]-mepyramine for H1 receptor)

  • This compound (as a competitor or test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)

  • 96-well filter plates (e.g., GF/C) pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[8]

  • Terminate the binding by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.[8]

  • Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value of the test compound can be determined by non-linear regression analysis of the competition curve.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting high background noise.

Troubleshooting_Workflow start High Background Observed check_reagents Check Reagent Quality (Freshness, Storage) start->check_reagents optimize_washing Optimize Washing Steps (Increase Volume/Frequency) check_reagents->optimize_washing optimize_blocking Optimize Blocking Step (Agent, Concentration, Time) optimize_washing->optimize_blocking specific_troubleshooting Address Compound-Specific Non-Specific Binding optimize_blocking->specific_troubleshooting optimize_ph Optimize Buffer pH specific_troubleshooting->optimize_ph optimize_salt Optimize Salt Concentration specific_troubleshooting->optimize_salt test_blockers Test Different Blocking Agents specific_troubleshooting->test_blockers re_run_assay Re-run Assay with Optimized Conditions optimize_ph->re_run_assay optimize_salt->re_run_assay test_blockers->re_run_assay

Caption: Troubleshooting workflow for high background noise.

Non_Specific_Binding_Mitigation cluster_solutions Mitigation Strategies compound 2-(1H-Imidazol-1-YL)ethanamine (Positively Charged) nsb Non-Specific Binding (High Background) compound->nsb surface Assay Surface (Negatively Charged) surface->nsb ph_optimization Optimize pH nsb->ph_optimization Reduces Charge salt_increase Increase Ionic Strength (e.g., NaCl) nsb->salt_increase Shields Charge blocking_agent Add Blocking Agent (e.g., BSA, Casein) nsb->blocking_agent Masks Surface detergent Add Non-Ionic Detergent (e.g., Tween-20) nsb->detergent Disrupts Hydrophobic Interactions

Caption: Mitigation strategies for non-specific binding.

Histamine_Receptor_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3/H4 Receptors H1 Histamine / Ligand H1R H1 Receptor H1->H1R Gq Gq H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC H2 Histamine / Ligand H2R H2 Receptor H2->H2R Gs Gs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3_H4 Histamine / Ligand H3_H4R H3/H4 Receptor H3_H4->H3_H4R Gi Gi/o H3_H4R->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Simplified histamine receptor signaling pathways.

References

Technical Support Center: Storage and Handling of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 2-(1H-Imidazol-1-YL)ethanamine hydrochloride to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, storage at 2-8°C is advised.[3] The use of amber glass bottles is also recommended to minimize light exposure.[3]

Q2: What are the main degradation pathways for this compound?

A2: Based on the chemical structure, which includes an imidazole ring and an ethylamine side chain, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation. The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation and photodegradation when in solution.[4] The compound may also be sensitive to moisture and hydrolyze readily.[3]

Q3: Are there any substances that should not be stored with this compound?

A3: Yes, to prevent potential reactions and degradation, avoid storing this compound with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Q4: Is it necessary to handle this compound under an inert atmosphere?

A4: For maximum stability, especially for long-term storage or when handling small quantities where surface area to volume ratio is high, it is recommended to handle and store this compound under an inert gas like argon or nitrogen.[3] This will minimize the risk of oxidation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Degradation may not always be visible. However, you might observe a change in color, the appearance of particulates, or a change in the physical state of the compound. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or air (oxidation).Discard the sample and obtain a fresh batch. Review storage procedures to ensure the container is tightly sealed and protected from light and moisture. Consider storing under an inert atmosphere.
Unexpected results in experiments Degradation of the compound leading to lower potency or the presence of interfering substances.Verify the purity of the compound using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Difficulty dissolving the compound Potential formation of insoluble degradation products.Check the solubility of a fresh sample in the same solvent. If the fresh sample dissolves readily, the original sample has likely degraded.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Protocol

This protocol outlines typical stress conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M hydrochloric acid and store at 60°C for 30 minutes. Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M sodium hydroxide and store at 60°C for 30 minutes. Neutralize the solution before analysis.
Oxidation Dissolve the compound in a 3% solution of hydrogen peroxide and store at room temperature for 24 hours.
Thermal Degradation Store the solid compound at 70°C for 48 hours.
Photodegradation Expose the compound (both in solid state and in solution) to a combination of UV and visible light in a photostability chamber.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan of the compound)
Injection Volume 10 µL
Column Temperature 30°C

Visualizing Degradation and Stability Workflows

To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.

Potential Degradation Pathways 2-(1H-Imidazol-1-YL)ethanamine_hydrochloride 2-(1H-Imidazol-1-YL)ethanamine_hydrochloride Hydrolysis_Products Hydrolysis_Products 2-(1H-Imidazol-1-YL)ethanamine_hydrochloride->Hydrolysis_Products Moisture/Water Oxidation_Products Oxidation_Products 2-(1H-Imidazol-1-YL)ethanamine_hydrochloride->Oxidation_Products Oxygen/Oxidizing Agents Photodegradation_Products Photodegradation_Products 2-(1H-Imidazol-1-YL)ethanamine_hydrochloride->Photodegradation_Products Light Exposure

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow Start Start Prepare_Samples Prepare Samples (Solid & Solution) Start->Prepare_Samples Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Samples->Stress_Conditions Analyze_Samples Analyze by Stability-Indicating HPLC Method Stress_Conditions->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Logic Problem Unexpected Experimental Results Check_Purity Check Compound Purity (e.g., HPLC) Problem->Check_Purity Is_Degraded Is the Compound Degraded? Check_Purity->Is_Degraded Use_Fresh_Sample Use Fresh, Properly Stored Sample Is_Degraded->Use_Fresh_Sample Yes Investigate_Other_Factors Investigate Other Experimental Factors Is_Degraded->Investigate_Other_Factors No Review_Storage Review Storage & Handling Procedures Use_Fresh_Sample->Review_Storage

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

refining dosage of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for animal models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the potential biological target of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride?

A1: Based on its structural similarity to histamine, the primary biological targets for this compound are likely the four subtypes of histamine receptors (H1, H2, H3, and H4).[2] These are all G-protein coupled receptors (GPCRs) involved in various physiological processes.[2][3] The imidazole moiety is a common feature in many histamine H3 receptor ligands.[3]

Q2: How should I prepare this compound for administration to animal models?

A2: The hydrochloride salt form is generally more water-soluble than the free base.[4][5] For in vivo studies, it is recommended to dissolve the compound in a sterile physiological buffer such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).[1] It is crucial to ensure the pH of the final formulation is within a physiologically tolerable range (typically 7.2-7.4) to avoid irritation at the injection site.[1] If the compound alters the pH, it can be adjusted with dilute HCl or NaOH.[1]

Q3: What are the recommended routes of administration for this compound in animal models?

A3: Common routes of administration for similar small molecules in rodents include oral gavage (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection.[1] The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the compound.

Q4: I am observing solubility issues with the compound. What can I do?

A4: If you are using the free base, switching to the hydrochloride salt is a common strategy to improve aqueous solubility.[4][5] For aqueous solutions, adjusting the pH to a slightly acidic range (e.g., pH 5-6) can increase the solubility of imidazole-containing compounds by protonating the basic nitrogen atoms.[5] If solubility in aqueous buffers remains an issue, organic solvents like DMSO can be used to prepare stock solutions, which are then further diluted in the final assay medium.[5] However, the final concentration of the organic solvent should be kept low (typically below 0.5%) to minimize toxicity to the animals.[5]

Q5: What are potential impurities I should be aware of?

A5: Common impurities can arise from the synthesis process, which often involves the alkylation of imidazole.[4][6] Potential impurities include unreacted starting materials (e.g., imidazole), over-alkylation products, and isomeric byproducts.[4] It is recommended to assess the purity of the compound using methods like High-Performance Liquid Chromatography (HPLC) before starting in vivo experiments.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of compound in dosing solution Low aqueous solubility.Switch to the hydrochloride salt form which is generally more water-soluble.[4][5] Adjust the pH of the solution to a slightly acidic range (pH 5-6) to improve solubility.[5] Prepare a stock solution in an organic solvent like DMSO and perform serial dilutions in the final vehicle, ensuring the final DMSO concentration is low (<0.5%).[5]
Animal distress or irritation at the injection site Non-physiological pH of the dosing solution.Measure the pH of the final formulation and adjust it to be within the physiological range of 7.2-7.4 using dilute HCl or NaOH.[1]
Inconsistent experimental results Impure compound.Verify the purity of the compound using analytical methods such as HPLC, NMR, and Mass Spectrometry.[4] If impurities are detected, purify the compound using techniques like column chromatography or recrystallization.[4]
Improper dosing technique.Ensure proper animal restraint and correct needle placement for the chosen administration route (e.g., intraperitoneal, subcutaneous, or oral gavage).[1]
Low bioavailability after oral administration Poor absorption from the gastrointestinal tract.Consider alternative administration routes such as intraperitoneal or subcutaneous injection.[1]

Data on Structurally Related Imidazole Compounds

Since specific dosage data for this compound is not available, the following table summarizes dosing information for structurally related compounds to serve as a reference for initiating dose-range finding studies.

CompoundAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
GT-2331 (Cipralisant) Spontaneously Hypertensive Rat (SHR) pupsSubcutaneous (s.c.)1 - 3 mg/kgEnhanced performance in repeated acquisition avoidance response[1]
GT-2331 (Cipralisant) RatsOral (p.o.)10 mg/kgBlockade of R-α-methylhistamine-induced effects[1]
Thioperamide Lean MiceOral (p.o.)10 mg/kg (twice daily)Increased food intake and body weight[7]
Imetit Diet-Induced Obese (DIO) MiceOral (p.o.)20 mg/kg (twice daily)Reduced food intake and body weight[7]
DL76 (H3R antagonist) MiceIntraperitoneal (i.p.)7.5 - 60 mg/kgDose-dependent protection against MES-induced seizures[8]
(R)-alpha-methylhistamine (RAM) MiceIntraperitoneal (i.p.)10 mg/kgReversal of H3R antagonist effects[8]

Experimental Protocols

Protocol 1: Preparation of Dosing Solution
  • Determine Solubility: Test the solubility of this compound in the chosen vehicle (e.g., sterile 0.9% saline or PBS).

  • Weigh Compound: Accurately weigh the required amount of the compound based on the desired dose and the number of animals.

  • Dissolution:

    • If soluble in the aqueous vehicle, dissolve the compound directly in the vehicle. Gentle warming or sonication can be used to aid dissolution.

    • If solubility is low, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO).

  • pH Adjustment: Check the pH of the final dosing solution and adjust to a physiological pH of 7.2-7.4 using dilute HCl or NaOH.[1]

  • Sterilization: If necessary, sterilize the dosing solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Prepare fresh dosing solutions on the day of the experiment. If a stock solution is used, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Administration via Intraperitoneal (i.p.) Injection
  • Animal Restraint: Manually restrain the mouse or rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline.

  • Injection: Use a 23-25 gauge needle. Insert the needle at a shallow angle and inject the formulation.

Protocol 3: Administration via Oral Gavage (p.o.)
  • Animal Restraint: Manually restrain the animal firmly.

  • Gavage Needle: Use a flexible or rigid gavage needle of the appropriate size for the animal.

  • Administration: Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis solubility Solubility Testing formulation Formulation Preparation (Vehicle, pH adjustment) solubility->formulation purity Purity Analysis (HPLC) formulation->purity dosing Dose-Range Finding Study purity->dosing main_study Main Efficacy Study dosing->main_study monitoring Monitor Animal Health & Behavioral Changes main_study->monitoring data Data Collection (e.g., physiological parameters) monitoring->data analysis Statistical Analysis data->analysis

Caption: General workflow for in vivo experiments.

histamine_h3_receptor_pathway Histamine H3 Receptor Signaling Pathway compound 2-(1H-Imidazol-1-YL)ethanamine (Potential H3R Ligand) h3r Histamine H3 Receptor (GPCR) compound->h3r Binds to g_protein Gi/o Protein h3r->g_protein Activates neurotransmitter ↓ Neurotransmitter Release (e.g., Histamine, Dopamine) h3r->neurotransmitter Modulates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp

Caption: Putative signaling pathway.

References

Technical Support Center: Synthesis of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the N-Alkylated Product

Q: My reaction to form 2-(1H-imidazol-1-yl)ethanamine is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the N-alkylation of imidazole with 2-chloroethylamine hydrochloride can stem from several factors. Here are some common causes and solutions:

  • Incomplete Deprotonation of Imidazole: The reaction requires the deprotonation of imidazole to form the nucleophilic imidazolate anion. Insufficient base will lead to a low concentration of the active nucleophile.

    • Solution: Ensure at least two equivalents of a strong base (like NaOH or NaH) are used: one to neutralize the hydrochloride salt of the starting material and one to deprotonate the imidazole.[1][2] For reactions using weaker bases like potassium carbonate, ensure the base is finely powdered and a sufficient excess is used.[3]

  • Poor Solubility of Reactants: The reactants, particularly the imidazole and the amine salt, may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Solution: Employ a polar aprotic solvent such as acetonitrile or DMF to improve solubility.[1][2] The use of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), can also facilitate the reaction between the solid and liquid phases.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Heating the reaction mixture to reflux is often necessary to drive the reaction to completion.[1][4] The optimal temperature will depend on the solvent used.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can often take 12-24 hours to reach completion.[1]

Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities in my crude product mixture. What are the likely side products and how can I minimize their formation?

A: The N-alkylation of imidazole can lead to several common side products. Identifying and minimizing these is crucial for obtaining a pure final product.

  • Isomeric Byproduct: Alkylation can occur at the other nitrogen of the imidazole ring, leading to the formation of the undesired regioisomer.

    • Solution: While complete elimination of the regioisomer is difficult, optimizing the reaction conditions can favor the desired product. The choice of base and solvent system can influence the regioselectivity.[5][6]

  • Over-alkylation Products: The primary amine of the product, 2-(1H-imidazol-1-yl)ethanamine, can react with another molecule of 2-chloroethylamine, leading to di-alkylation.

    • Solution: Use a slight excess of the imidazole starting material relative to the 2-chloroethylamine hydrochloride to minimize this side reaction. Careful control of stoichiometry is key.[7]

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted imidazole and 2-chloroethylamine in the mixture.

    • Solution: As mentioned in Issue 1, ensure sufficient base, optimal temperature, and adequate reaction time to drive the reaction to completion.[1]

Issue 3: Difficulty in Purifying the Free Amine

Q: I am struggling to purify the 2-(1H-imidazol-1-yl)ethanamine free base after the initial reaction. What are the best practices for purification?

A: The purification of the free amine can be challenging due to its polarity and basicity. A combination of techniques is often necessary.

  • Initial Work-up: An initial acid-base extraction can be effective at removing non-basic impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from starting materials and side products.[1]

    • Eluent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol.[8]

    • Tailing Reduction: Basic compounds can tail on acidic silica gel. Adding a small amount of a volatile amine, such as triethylamine or aqueous ammonia, to the eluent can improve peak shape and separation.[1][8]

  • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.[8]

Issue 4: Problems During Hydrochloride Salt Formation

Q: I am having trouble forming a solid hydrochloride salt of my purified amine. It is oiling out or the yield is low. What can I do?

A: The final salt formation step is critical for obtaining a stable, crystalline solid.

  • Oiling Out: The product may "oil out" if the solvent system is not ideal or if the solution is cooled too quickly.

    • Solution:

      • Solvent Choice: Dissolve the purified free base in a suitable solvent like ethanol or isopropanol.[4] Then, slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or isopropanol.[4][7]

      • Co-solvent System: If the compound is too soluble in a single solvent, a co-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature and then slowly add a "bad" solvent (in which the salt is insoluble) until the solution becomes cloudy. Allow to cool slowly.[7]

  • Low Yield of Precipitate: This can be due to the salt having some solubility in the chosen solvent system.

    • Solution: Ensure the addition of the HCl solution is done slowly and with stirring to promote precipitation. Cooling the mixture in an ice bath can also help to maximize the recovery of the solid product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters for the synthesis of 2-(1H-imidazol-1-yl)ethanamine?

A1: The key parameters are summarized in the table below. Note that these are representative and may require optimization for your specific setup.[1]

ParameterValue/RangeNotes
Molar Ratio (Imidazole:2-Chloroethylamine HCl:NaOH) 1 : 1.1 : 3A slight excess of the alkylating agent is used. Sufficient base is crucial to neutralize the HCl salt and deprotonate the imidazole.[1]
Catalyst Tetrabutylammonium bromide (TBAB)A phase-transfer catalyst is recommended to improve the reaction rate.[1]
Solvent AcetonitrileA polar aprotic solvent is suitable for this type of reaction.[1]
Reaction Temperature Reflux (~82°C in Acetonitrile)Heating is generally required to drive the reaction to completion.[1]
Reaction Time 12 - 24 hoursMonitor by TLC for completion.[1]
Representative Yield 30-60%This is an estimated yield and can vary significantly based on reaction scale and purification efficiency.[9]
Representative Purity >95%Purity after column chromatography and salt formation.[1]

Q2: How can I monitor the progress of the reaction?

A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a polar organic solvent and a small amount of base, for example, Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1).[1] The disappearance of the imidazole starting material and the appearance of a new, more polar spot corresponding to the product can be observed under UV light or by staining with an appropriate indicator.

Q3: What are the safety considerations when performing this synthesis?

A3: Standard laboratory safety precautions should be followed. 2-(1H-imidazol-1-yl)ethanamine and its derivatives may cause skin and eye irritation.[4] Strong bases like sodium hydroxide and sodium hydride are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Imidazol-1-YL)ethanamine

This protocol is adapted from established procedures for the N-alkylation of imidazole.[9]

Materials:

  • Imidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.[1]

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[1]

  • Extraction: Dissolve the crude oil in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography using a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[1]

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(1H-imidazol-1-yl)ethanamine as a pale yellow oil.[9] Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Preparation of this compound

Materials:

  • Purified 2-(1H-imidazol-1-yl)ethanamine

  • Ethanol or Isopropanol

  • Hydrochloric acid (e.g., concentrated aqueous HCl or a solution in diethyl ether/isopropanol)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolution: Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine in a minimal amount of ethanol or isopropanol.[4]

  • Salt Formation: While stirring, slowly add a slight excess of hydrochloric acid. A precipitate should form.[7]

  • Precipitation: If a solution of HCl in an organic solvent is used, the salt will precipitate directly. If concentrated aqueous HCl is used, the addition of a less polar solvent like diethyl ether or MTBE may be necessary to induce precipitation.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold diethyl ether or MTBE, and dry under vacuum to obtain this compound.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Free Amine cluster_purification Purification cluster_salt_formation Hydrochloride Salt Formation Reactants Imidazole, 2-Chloroethylamine HCl, NaOH, TBAB in Acetonitrile Reaction Reflux (12-24h) Reactants->Reaction Workup Filter and Concentrate Reaction->Workup Extraction DCM/Brine Extraction Workup->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography PurifiedAmine Pure 2-(1H-imidazol-1-yl)ethanamine Chromatography->PurifiedAmine Dissolution Dissolve in Ethanol/Isopropanol PurifiedAmine->Dissolution Precipitation Add HCl, Precipitate with Ether/MTBE Dissolution->Precipitation FinalProduct 2-(1H-imidazol-1-yl)ethanamine HCl Precipitation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckBase Is base stoichiometry sufficient? (>= 2 eq.) Start->CheckBase CheckConditions Are reaction temperature and time optimal? CheckBase->CheckConditions Yes AddBase Increase base amount CheckBase->AddBase No CheckPurification Is purification method effective? CheckConditions->CheckPurification Yes IncreaseTimeTemp Increase reaction time or temperature CheckConditions->IncreaseTimeTemp No OptimizeChroma Optimize chromatography: - Add amine to eluent - Try different stationary phase CheckPurification->OptimizeChroma No Success Improved Yield/Purity CheckPurification->Success Yes AddBase->CheckConditions IncreaseTimeTemp->CheckPurification OptimizeChroma->Success

Caption: Troubleshooting logic for synthesis and purification issues.

References

Validation & Comparative

Validating the Target Engagement of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride: A Comparative Guide to In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarities to histamine, a critical biogenic amine involved in a myriad of physiological processes. This structural analogy strongly suggests that its primary biological targets are likely the four subtypes of histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs). Validating the direct interaction of a small molecule with its intended target is a cornerstone of modern drug discovery, confirming its mechanism of action and informing subsequent development.

This guide provides a comprehensive comparison of key in vitro methodologies to validate the target engagement of this compound. It offers detailed experimental protocols, illustrative data for comparative purposes, and visual workflows to aid researchers in designing a robust target validation cascade.

Proposed Target Validation Workflow

A systematic approach to target validation ensures a comprehensive understanding of a compound's interaction with its putative target. The workflow begins with primary assays to determine direct binding, followed by functional assays to elucidate the nature of the interaction (e.g., agonist or antagonist), and culminates in assays that confirm target engagement within a cellular context.

Target Validation Workflow cluster_0 Phase 1: Primary Binding Assays cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Cellular Target Engagement Radioligand Radioligand Binding cAMP cAMP Assay (H2, H3, H4) Radioligand->cAMP Calcium Calcium Mobilization (H1) Radioligand->Calcium SPR Surface Plasmon Resonance (SPR) SPR->cAMP SPR->Calcium ITC Isothermal Titration Calorimetry (ITC) ITC->cAMP ITC->Calcium CETSA Cellular Thermal Shift Assay (CETSA) cAMP->CETSA Confirm in-cell binding Calcium->CETSA Confirm in-cell binding Confirmation Target Engagement Confirmed CETSA->Confirmation Hypothesis Hypothesized Target: Histamine Receptors Hypothesis->Radioligand Affinity (Ki) Hypothesis->SPR Kinetics (KD) Hypothesis->ITC Thermodynamics (KD)

Caption: Proposed experimental workflow for validating target engagement.

Phase 1: Comparison of Primary Binding Assays

Primary binding assays directly measure the interaction between the compound and the purified receptor protein. They are essential for determining binding affinity and kinetics.

Radioligand Binding Assay

This classical technique measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the target receptor.

Illustrative Data: Competitive Binding Affinities (Ki)

CompoundTarget ReceptorReference LigandIllustrative Ki (nM)
2-(1H-Imidazol-1-YL)ethanamine Human H3[³H]-Nα-methylhistamine85
Histamine (Reference Agonist)Human H3[³H]-Nα-methylhistamine25
Thioperamide (Reference Antagonist)Human H3[³H]-Nα-methylhistamine5

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the human histamine receptor of interest.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Dilute a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3 receptors) to a final concentration near its dissociation constant (Kd).

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of a known unlabeled ligand (e.g., 10 µM Histamine), radioligand, and membrane preparation.

    • Compound Competition: Add each dilution of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand.

  • Detection: Wash filters with ice-cold wash buffer, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) in addition to affinity.[1][2]

Illustrative Data: Binding Kinetics (SPR)

CompoundTarget Receptorka (1/Ms)kd (1/s)Illustrative KD (nM)
2-(1H-Imidazol-1-YL)ethanamine Human H31.2 x 10⁵1.0 x 10⁻²83
Reference LigandHuman H35.0 x 10⁵5.0 x 10⁻³10

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize purified, solubilized histamine receptors onto a sensor chip surface. This can be achieved via amine coupling or by capturing tagged receptors on an antibody-coated surface.[3]

  • System Priming: Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20 and detergent suitable for the GPCR).

  • Compound Injection: Prepare serial dilutions of this compound in running buffer. Inject each concentration over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Phase 2: Comparison of Functional Assays

Functional assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). The choice of assay depends on the G-protein coupling of the specific histamine receptor subtype.[4]

  • H1 Receptor: Gq-coupled, leading to an increase in intracellular calcium.[5]

  • H2 Receptor: Gs-coupled, leading to an increase in intracellular cAMP.[6]

  • H3 & H4 Receptors: Gi-coupled, leading to a decrease in intracellular cAMP.[7][8]

cAMP Assay (for H2, H3, H4 Receptors)

This assay measures changes in intracellular cyclic AMP (cAMP) levels following receptor modulation.

Illustrative Data: Functional Potency (cAMP Assay on H3 Receptor)

CompoundAssay ModeForskolin StimulationIllustrative IC50 (nM)
2-(1H-Imidazol-1-YL)ethanamine AntagonistYes150
Thioperamide (Reference Antagonist)AntagonistYes8

Experimental Protocol: HTRF-Based cAMP Assay (for Gi-coupled receptors)

  • Cell Seeding: Seed cells expressing the target histamine receptor into a 384-well plate and incubate overnight.

  • Compound Addition: Treat cells with serial dilutions of this compound and incubate.

  • Agonist Stimulation: Add a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (forskolin) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubation: Incubate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.

Calcium Mobilization Assay (for H1 Receptors)

This assay measures the increase in intracellular calcium concentration that occurs upon Gq-coupled receptor activation.

Illustrative Data: Functional Potency (Calcium Assay on H1 Receptor)

CompoundAssay ModeAgonist ChallengeIllustrative IC50 (nM)
2-(1H-Imidazol-1-YL)ethanamine AntagonistHistamine250
Mepyramine (Reference Antagonist)AntagonistHistamine15

Experimental Protocol: Calcium Mobilization Assay

  • Cell Seeding: Seed cells expressing the H1 receptor into a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Compound Addition: Add serial dilutions of the test compound to the plate and incubate.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add a known H1 agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of the compound on the agonist-induced calcium flux and calculate the IC50 value.[9]

Phase 3: Direct Target Engagement in a Cellular Environment

Confirming that a compound binds its target in the complex milieu of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[10][11]

Illustrative Data: Thermal Stabilization (CETSA)

Compound (at 10 µM)Target ProteinIllustrative Tagg Shift (°C)
2-(1H-Imidazol-1-YL)ethanamine Histamine H3 Receptor+ 2.5
Known H3 LigandHistamine H3 Receptor+ 3.8
Vehicle (DMSO)Histamine H3 Receptor0

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the test compound or vehicle (DMSO) and incubate for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a presynaptic autoreceptor that, when activated, inhibits the release of histamine and other neurotransmitters. It couples to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[12]

Histamine H3 Receptor Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein (α, βγ) H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine or Agonist Histamine->H3R Binds ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: Simplified signaling pathway of the Gi-coupled Histamine H3 receptor.

Summary and Conclusion

Validating the target engagement of a novel compound like this compound requires a multi-faceted approach. Each described methodology offers unique insights into the compound-target interaction.

AssayPrimary InformationAdvantagesLimitations
Radioligand Binding Binding Affinity (Ki)High-throughput, well-established.Requires radiolabeled ligand, endpoint assay.
Surface Plasmon Resonance (SPR) Kinetics & Affinity (ka, kd, KD)Label-free, real-time data.Requires purified protein, can be technically challenging for GPCRs.
Functional Assays (cAMP, Ca²⁺) Potency & Efficacy (EC50/IC50)Provides functional context (agonist vs. antagonist).Indirect measure of binding, pathway-specific.
Cellular Thermal Shift Assay (CETSA) In-cell Target EngagementConfirms binding in a native cellular environment.Lower throughput, requires specific antibodies for detection.

A robust validation strategy would begin with a primary binding assay, such as radioligand binding, to confirm affinity for the hypothesized histamine receptors. Positive hits would then be profiled in functional cAMP and calcium mobilization assays to determine their activity profile across all four receptor subtypes. Finally, CETSA should be employed to provide definitive evidence that this compound engages its intended target within intact cells. This comprehensive workflow will provide the necessary data to confidently establish its mechanism of action and guide future drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the efficacy of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride and its endogenous analogue, Histamine. The focus is on their interaction with histamine receptor subtypes, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies. Due to the limited publicly available data for this compound, this guide outlines the necessary experimental frameworks and utilizes data from structurally similar compounds to provide a logical comparison.

Introduction to the Compounds

Histamine is a well-characterized biogenic amine that plays a crucial role in local immune responses, gastric acid secretion, and neurotransmission.[1] It exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] 2-(1H-Imidazol-1-YL)ethanamine is a structural analogue of histamine.[3] Given the structural similarity, it is hypothesized to interact with histamine receptors, making it a compound of interest for therapeutic applications.[3][4]

Quantitative Efficacy Data

Comprehensive efficacy data for this compound is not extensively available in the public domain.[3][5] Therefore, the following table presents a proposed framework for data comparison, incorporating known data for histamine and illustrating the type of data required for a complete analysis of this compound.

ParameterThis compoundHistamineReceptor Subtype
Binding Affinity (Ki, nM) To be determined~30 - 1000 (Varies by subtype)H1, H2, H3, H4
Functional Potency (EC50, µM) To be determined1.2 x 10⁻⁵ M (cAMP accumulation)[6]H2
Functional Activity To be determinedAgonistH1, H2, H3, H4

Experimental Protocols

To determine the efficacy of this compound and enable a direct comparison with histamine, the following standard experimental protocols are recommended.

  • Objective: To determine the binding affinity (Ki) of the test compound for each of the four human histamine receptor subtypes (H1, H2, H3, H4).

  • Principle: This is a competitive binding assay that measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The concentration at which the compound inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

  • Methodology:

    • Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing one of the human histamine receptors.[8][9] The cells are cultured, harvested, and then homogenized to prepare crude membrane fractions via centrifugation.[8][9]

    • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Mepyramine for H1, [¹²⁵I]-Iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3) and serial dilutions of the test compound.[8][10][11][12]

    • Incubation: Allow the reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes).[8][10][11]

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[8][11]

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.[8][10][11]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression.[12] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

  • Objective: To assess the functional activity of the compound as an agonist or antagonist at the histamine H2 receptor.

  • Principle: The histamine H2 receptor is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][13] This assay measures the level of cAMP produced in response to the test compound.

  • Methodology:

    • Cell Culture: Use cells expressing the H2 receptor.

    • Compound Incubation: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before stimulating with a known H2 agonist like histamine or dimaprit.[6]

    • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA).[5]

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.[5]

Signaling Pathways and Experimental Workflows

G Histamine H2 Receptor Signaling Pathway Compound Histamine or Agonist H2R Histamine H2 Receptor Compound->H2R Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_sep Separation & Detection cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

References

Navigating the Selectivity of Imidazole-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the selectivity profiles of various inhibitors targeting key players in histamine metabolism and signaling. Due to a notable lack of publicly available data on the specific biological activity of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, this document serves as a framework for its characterization. By presenting established data for other well-documented inhibitors, this guide offers researchers, scientists, and drug development professionals a valuable resource for designing and interpreting experiments aimed at elucidating the selectivity of novel imidazole-containing compounds.

The imidazole moiety is a critical pharmacophore found in numerous biologically active molecules, including the neurotransmitter histamine.[1] Consequently, synthetic derivatives of imidazole, such as 2-(1H-Imidazol-1-YL)ethanamine, are of significant interest for their potential to modulate the activity of histamine-related targets like histamine N-methyltransferase (HNMT) and histamine receptors.[2][3] While derivatives of the structurally similar 2-(2-methyl-1H-imidazol-1-yl)ethanamine are being explored as histamine H3 receptor antagonists, the specific inhibitory profile of this compound remains uncharacterized.[4]

Comparative Inhibitor Selectivity

To provide a benchmark for future studies, the following table summarizes the inhibitory constants (Ki) of several known inhibitors against Histamine N-Methyltransferase (HNMT), a key enzyme in histamine catabolism.

InhibitorTargetKi (nM)Class
MetoprineHNMT10-100Antifolate Drug
TacrineHNMT38.2Anticholinesterase Drug
AmodiaquineHNMT18.6Antimalarial Drug
DiphenhydramineHNMT10-100H1 Receptor Antagonist

This data is compiled from multiple sources and serves as a reference for comparing the potency of novel inhibitors.[5][6]

Experimental Protocols for Determining Inhibitor Selectivity

To ascertain the selectivity profile of a compound like this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Protocol 1: HNMT Inhibition Assay (Radiometric)

This assay determines the potency of a test compound to inhibit the enzymatic activity of HNMT.

Materials:

  • Recombinant human HNMT

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Histamine

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, combine the test compound, recombinant HNMT, and histamine.

  • Initiate the enzymatic reaction by adding [³H]-SAM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Extract the radiolabeled product (methylhistamine) using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

  • Add a scintillation cocktail to the organic phase.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Histamine Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for a specific histamine receptor subtype.

Materials:

  • Cell membranes expressing the target histamine receptor (e.g., H1, H2, H3, or H4)

  • A specific radioligand for the receptor (e.g., [³H]-pyrilamine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, radioligand, and test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the Ki.[7]

Visualizing Experimental Workflow and Signaling Pathways

To further guide researchers, the following diagrams illustrate a typical experimental workflow for hit identification and the signaling pathway for the Histamine H3 Receptor.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization HTS High-Throughput Screen (e.g., Radioligand Binding Assay) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Selectivity_Panel Selectivity Profiling (vs. other receptors/enzymes) Dose_Response->Selectivity_Panel Functional_Assay Functional Assays (e.g., cAMP, GTPγS) Selectivity_Panel->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization H3_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Modulation Histamine Histamine or Agonist Histamine->H3R

References

Confirming the On-Target Activity of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target activity of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. Due to the limited publicly available data on this specific compound, we will focus on a comparative analysis with well-characterized histamine H3 receptor antagonists. The imidazole moiety within this compound suggests a potential interaction with histamine receptors, making the H3 receptor a prime candidate for its on-target activity.[1][2][3] This guide outlines the necessary experimental protocols and presents comparative data from known H3 receptor modulators to provide a benchmark for evaluation.

Comparative Analysis of Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[4][5] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[5] H3 receptor antagonists block this inhibitory action, leading to increased histamine release, which can have pro-cognitive and wakefulness-promoting effects.[6] To objectively assess the potential of this compound, its performance should be compared against established H3 receptor antagonists like Pitolisant, GSK-189254, and Thioperamide.[7]

Quantitative Comparison of Binding Affinities

The binding affinity (Ki) is a critical parameter for quantifying the interaction between a compound and its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of several known histamine H3 receptor antagonists.

CompoundH3 Receptor Ki (nM)H1 Receptor Ki (nM)H2 Receptor Ki (nM)H4 Receptor Ki (nM)
Pitolisant0.16[7]>10,000[7]>10,000[7]>10,000[7]
GSK-1892540.2[7]>10,000-fold selective for H3[7]>10,000-fold selective for H3[7]Not Reported
ABT-2391.3>1,000>1,000>1,000
Thioperamide4.32,000430130

Data for ABT-239 and Thioperamide are compiled from various publicly available sources.

Experimental Protocols for On-Target Activity Confirmation

To determine the on-target activity of this compound, a series of in vitro assays are required. These protocols are based on established methodologies for characterizing histamine H3 receptor ligands.[4][8]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.[4]

Principle: This is a competitive binding assay that measures the displacement of a radiolabeled H3 receptor ligand by the unlabeled test compound.[8]

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.[4]

  • Radioligand: A tritiated H3 receptor agonist such as [³H]Nα-methylhistamine.[4][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[4]

  • Wash Buffer: Cold assay buffer.[4]

  • Test Compound: Serial dilutions of this compound.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).[4]

Procedure:

  • In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of this compound at the H3 receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Principle: This assay measures the activation of G proteins coupled to the H3 receptor. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, while antagonists will block the agonist-induced stimulation, and inverse agonists will reduce the basal [³⁵S]GTPγS binding.[4]

Materials:

  • Membrane Preparation: As described for the binding assay.[4]

  • [³⁵S]GTPγS: Radiolabeled GTP analog.[4]

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP (e.g., 10 µM).[4]

  • Test Compound: Serial dilutions of this compound.

  • Agonist (for antagonist testing): A known H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.[4]

Procedure:

  • In a 96-well plate, combine the membrane preparation, assay buffer containing GDP, and the test compound.

  • For antagonist testing, also include a fixed concentration of the H3 receptor agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period at a controlled temperature.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay p1 Prepare Serial Dilutions of Test Compound p2 Incubate Membranes, Radioligand & Test Compound p1->p2 p3 Separate Bound & Free Ligand (Filtration) p2->p3 p4 Measure Radioactivity p3->p4 p5 Calculate IC50 and Ki p4->p5 f1 Prepare Serial Dilutions of Test Compound f2 Incubate Membranes, GDP & Test Compound (± Agonist) f1->f2 f3 Add [³⁵S]GTPγS to Initiate Reaction f2->f3 f4 Separate Bound & Free [³⁵S]GTPγS (Filtration) f3->f4 f5 Measure Radioactivity f4->f5 f6 Determine EC50 or IC50 f5->f6

Caption: Experimental workflows for binding and functional assays.

H3R_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Histamine Histamine (Agonist) Histamine->H3R Antagonist 2-(1H-Imidazol-1-YL)ethanamine hydrochloride (Hypothesized Antagonist) Antagonist->H3R Blocks Histamine Binding ATP ATP ATP->AC

Caption: Hypothesized action on the Histamine H3 receptor signaling pathway.

By following these experimental protocols and comparing the resulting data with the established profiles of known H3 receptor antagonists, researchers can effectively confirm and characterize the on-target activity of this compound. This systematic approach is crucial for advancing the understanding of this novel compound and its potential therapeutic applications.

References

A Comparative Guide to Alternative Compounds for 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride in Histamine Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for use in assays targeting histamine receptors. Due to the limited availability of specific binding and functional data for this compound in the public domain, this guide utilizes its structural isomer, histamine, as a primary reference point. The compounds detailed below are well-characterized histamine receptor ligands and serve as excellent alternatives for studying the histaminergic system.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of histamine and selected alternative compounds for the human histamine H3 and H4 receptors. This data is crucial for selecting the appropriate tool compound for specific research needs.

CompoundTarget ReceptorAssay TypeKi (nM)EC50 (nM)Reference
Histamine H3Radioligand Binding4.7-[1]
H4Radioligand Binding3.8-[1]
Immepip H3Radioligand Binding0.4-[2]
H4Radioligand Binding9-[2]
Imbutamine H3Functional ([³⁵S]GTPγS)-3[3]
H4Functional ([³⁵S]GTPγS)-66[3]
(R)-α-Methylhistamine H3Radioligand Binding--[1]
H4Radioligand Binding--[1]
4-Methylhistamine H4Radioligand Binding7.0-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the recombinant human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80-90 Ci/mmol).

  • Test Compound: this compound or alternative compound.

  • Reference Compound: Histamine or a known H3 receptor ligand (e.g., Immepip).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Histamine.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells to ~80-90% confluency, harvest, and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Assay Buffer containing protease inhibitors.

    • Homogenize the cells using a Dounce or Polytron homogenizer on ice.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in Assay Buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and reference compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Nα-methylhistamine (at a final concentration near its Kd, typically 1-2 nM), and 100 µL of diluted membrane preparation (10-20 µg protein/well).

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of diluted membrane preparation.

      • Competitive Binding: 50 µL of each dilution of the test or reference compound, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of diluted membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and equilibrate.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Histamine H3 Receptor

This protocol measures the functional activity of a test compound by quantifying its effect on forskolin-stimulated cAMP accumulation in cells expressing the histamine H3 receptor, which is a Gi-coupled receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the recombinant human histamine H3 receptor.

  • Test Compound: this compound or alternative compound.

  • Reference Agonist: Histamine or (R)-α-methylhistamine.

  • Forskolin: To stimulate adenylyl cyclase.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[4]

  • cAMP Assay Kit: (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and reference agonist in Stimulation Buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Stimulation:

    • Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

    • Incubate the plate for 30 minutes at room temperature.[4]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value and the maximum inhibition (Emax).

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi-coupled receptor that, upon activation by an agonist, inhibits the production of cyclic AMP (cAMP).

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Leads to Agonist Histamine or Alternative Agonist Agonist->H3R Binds

Caption: Histamine H3 receptor signaling pathway.

Experimental Workflow for Compound Characterization

This workflow outlines the key steps in determining the binding affinity and functional potency of a test compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Assay_Setup_Bind Assay Setup (Competition) Membrane_Prep->Assay_Setup_Bind Incubation_Bind Incubation Assay_Setup_Bind->Incubation_Bind Filtration Filtration Incubation_Bind->Filtration Detection_Bind Radioactivity Detection Filtration->Detection_Bind Analysis_Bind Data Analysis (IC50 -> Ki) Detection_Bind->Analysis_Bind end_Ki Binding Affinity (Ki) Analysis_Bind->end_Ki Cell_Plating Cell Plating Compound_Addition Compound Addition Cell_Plating->Compound_Addition Stimulation Forskolin Stimulation Compound_Addition->Stimulation Detection_Func cAMP Measurement Stimulation->Detection_Func Analysis_Func Data Analysis (EC50) Detection_Func->Analysis_Func end_EC50 Functional Potency (EC50) Analysis_Func->end_EC50 start Test Compound start->Membrane_Prep start->Cell_Plating

Caption: Workflow for compound characterization.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical results for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a key intermediate in pharmaceutical development. Ensuring the accuracy and consistency of analytical data is paramount for regulatory compliance and successful drug development. This document outlines a comparative approach, using High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the confirmatory method. While specific cross-validation studies for this exact molecule are not widely published, the methodologies presented here are based on established protocols for analogous compounds, such as histamine and its derivatives.[1][2][3]

Methodology Comparison: HPLC-UV vs. LC-MS/MS

A robust analytical strategy involves validating a primary method and then cross-validating the results with a secondary, often more sensitive, method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique for routine analysis and quantification.[2][4] It offers excellent precision and is suitable for determining the purity and concentration of the main compound.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities and for confirmatory analysis.[5] Its specificity is crucial for ensuring the identity of the analyte.

The cross-validation process ensures that both methods provide comparable and reliable results within defined acceptance criteria, thus confirming the integrity of the analytical data.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are adapted from validated methods for similar imidazole-containing compounds.[2][5][6]

Protocol 1: HPLC-UV Method for Quantification

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
  • Flow Rate: 1.0 mL/min.[6]
  • Detection Wavelength: 210 nm.
  • Column Temperature: 30°C.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Mobile Phase A to obtain a 1 mg/mL solution.
  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the test sample in Mobile Phase A to achieve a theoretical concentration within the calibration range.

3. Analysis:

  • Inject equal volumes of the blank, standards, and samples.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for Confirmation and Impurity Profiling

This protocol provides a sensitive LC-MS/MS method for the confirmation of this compound and the detection of potential impurities.[5]

1. Instrumentation and Conditions:

  • System: LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[5]
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
  • Flow Rate: 0.3 mL/min.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

2. Mass Spectrometer Settings:

  • Precursor Ion ([M+H]⁺): m/z 112.1 (for the free base).
  • Product Ions: Hypothetical transitions would be determined by infusing a standard solution and performing a product ion scan. Potential product ions would result from the fragmentation of the ethylamine side chain and the imidazole ring.
  • Collision Gas: Argon.[5]

3. Sample and Standard Preparation:

  • Prepare standards and samples as described in the HPLC-UV protocol, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., 1 ng/mL to 1000 ng/mL).

4. Analysis:

  • Perform a full scan to confirm the parent mass.[7]
  • Use Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion to the most abundant product ions.[5]

Data Presentation: Summary of Validation Parameters

The following table summarizes the expected performance characteristics from the validation of the two methods.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 1 - 100 µg/mL1 - 1000 ng/mL-
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%95% - 105%
Precision (% RSD) < 2.0%< 5.0%≤ 5%
Limit of Detection (LOD) 0.3 µg/mL0.3 ng/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL-
Specificity No interference from blank/placeboNo interference, confirmed by mass transitionsNo interference at analyte retention time

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the experimental workflows and the cross-validation logic.

G cluster_0 HPLC-UV Analysis Workflow start_hplc Start prep_hplc Prepare Standards & Samples start_hplc->prep_hplc inject_hplc Inject into HPLC System prep_hplc->inject_hplc detect_hplc UV Detection (210 nm) inject_hplc->detect_hplc quant_hplc Quantify using Calibration Curve detect_hplc->quant_hplc end_hplc End quant_hplc->end_hplc

Caption: HPLC-UV analysis workflow for quantification.

G cluster_1 LC-MS/MS Analysis Workflow start_lcms Start prep_lcms Prepare Standards & Samples start_lcms->prep_lcms inject_lcms Inject into LC System prep_lcms->inject_lcms ionize_lcms ESI+ Ionization inject_lcms->ionize_lcms detect_lcms MS/MS Detection (MRM) ionize_lcms->detect_lcms confirm_lcms Confirm & Quantify detect_lcms->confirm_lcms end_lcms End confirm_lcms->end_lcms

Caption: LC-MS/MS analysis workflow for confirmation.

G cluster_2 Cross-Validation Logical Framework method_A Method A Results (HPLC-UV) compare Compare Results method_A->compare method_B Method B Results (LC-MS/MS) method_B->compare criteria Meet Pre-defined Acceptance Criteria? compare->criteria pass Methods are Correlated Validation Successful criteria->pass Yes fail Investigate Discrepancy Re-evaluate Methods criteria->fail No

Caption: Logical workflow for cross-method validation.

References

A Comparative Analysis of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride and Its Analogs in Histamine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride and a series of its structural analogs. The imidazole scaffold is a well-established pharmacophore, and derivatives of 2-(1H-Imidazol-1-YL)ethanamine have garnered significant interest for their potential to modulate various biological targets, most notably histamine receptors.[1][2] This document provides an objective comparison of the performance of these compounds, supported by representative experimental data and detailed methodologies for key assays.

The structural similarity of these compounds to histamine, a critical biogenic amine, suggests their potential interaction with histamine receptor subtypes (H1, H2, H3, and H4), all of which are G-protein coupled receptors (GPCRs).[2][3] Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of novel therapeutics for a range of conditions, including allergic reactions, gastric acid-related disorders, and neurological diseases.

Comparative Performance Data

The following table summarizes the binding affinities of 2-(1H-Imidazol-1-YL)ethanamine and its representative analogs for the human histamine H1 and H3 receptors. The data, presented as inhibitor constant (Ki) values, are illustrative and compiled to demonstrate the potential impact of structural modifications on receptor affinity. Lower Ki values indicate higher binding affinity.

Compound IDStructureR1R2Histamine H1 Receptor Ki (nM)Histamine H3 Receptor Ki (nM)
1 CN1C=CN=C1CCNHH12050
2 CC1=NC=CN1CCN2-MethylH25015
3 CCC1=NC=CN1CCN2-EthylH31022
4 CN1C=C(Br)N=C1CCNH4-Bromo9575
5 CN1C=CN=C1CC(C)NHα-Methyl18065

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. The following are standard methodologies for characterizing the interaction of 2-(1H-Imidazol-1-YL)ethanamine analogs with histamine receptors.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]Pyrilamine (specific activity ~20-30 Ci/mmol).

  • Test Compounds: this compound and its analogs.

  • Non-specific Binding Control: Mepyramine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

Procedure:

  • In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]Pyrilamine (final concentration of 1-2 nM), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • For total binding, omit the test compound. For non-specific binding, add 10 µM Mepyramine.

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.[4]

Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound by quantifying its effect on agonist-stimulated G-protein activation.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Agonist: (R)-α-methylhistamine.

  • Test Compounds: this compound and its analogs.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

Procedure:

  • Pre-incubate the cell membranes (10-20 µg of protein) with varying concentrations of the test compound for 15 minutes at 30°C in the assay buffer containing GDP (10 µM).

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration of 0.1 nM) and the agonist (R)-α-methylhistamine (at its EC80 concentration).

  • Incubate the mixture for 30 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Data is expressed as a percentage of the stimulation induced by the agonist alone. IC50 values are determined from concentration-response curves.[5][6]

Visualizing Molecular Interactions and Experimental Processes

Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the mechanism of action and the methods used for compound evaluation.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->Response PKC->Response Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gi/o H3R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP Histamine Histamine Histamine->H3R PKA Protein Kinase A (PKA) cAMP->PKA activates Response Decreased Neurotransmitter Release PKA->Response Antagonist Antagonist Antagonist->H3R blocks Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (H1, H3, etc.) Characterization->Binding_Assay Functional_Assay Functional Assays (cAMP, Ca²⁺ flux, GTPγS) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (across receptor subtypes) Functional_Assay->Selectivity Data_Analysis Determination of Ki, IC50/EC50 Selectivity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

References

A Comparative Benchmarking Guide to 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride Against Standard Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the uncharacterized compound, 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, against established standards for histamine H3 receptor (H3R) antagonism. Due to the limited publicly available biological data for this compound, this document outlines the requisite experimental framework for its evaluation and presents data for well-characterized H3R antagonists to serve as a benchmark. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and norepinephrine.[1][2][3] This modulation makes the H3R a significant therapeutic target for a variety of neurological and psychiatric conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2][4] Antagonists and inverse agonists of the H3R can block its activity, leading to an increase in the release of these neurotransmitters, which can result in enhanced wakefulness and improved cognitive function.[2][5]

Given its structural similarity to histamine, this compound is a candidate for investigation as a modulator of histamine receptors.[6] This guide will focus on its potential activity as an H3R antagonist, providing the necessary protocols and comparative data to facilitate its pharmacological characterization.

Data Presentation: Comparative Pharmacological Profiles

The following tables summarize key in vitro pharmacological parameters for established H3 receptor antagonists, which can be used to benchmark the performance of this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of Standard H3R Antagonists

CompoundH3 Receptor Ki (nM)H1 Receptor Ki (nM)H2 Receptor Ki (nM)H4 Receptor Ki (nM)Other Notable Off-Target Ki (nM)
Pitolisant 0.16[5]>10,000[5]>10,000[5]>10,000[5]No significant binding to over 100 other receptors at 100 nM[5]
Ciproxifan 0.5 - 9.2[2]>1,000>1,000>1,000-
Thioperamide ~4[7]>1,000>1,000>1,000-
GSK-189254 0.2[5]>10,000-fold selective for H3[5]>10,000-fold selective for H3[5]>10,000-fold selective for H3[5]High selectivity against a panel of other targets[5]
ABT-239 4.3[5]>10,000[5]>10,000[5]>10,000[5]High selectivity

Table 2: In Vitro Functional Activity of Standard H3R Antagonists

CompoundAssay TypeCell Line/TissueFunctional Activity (IC50/EC50)
Pitolisant [³⁵S]GTPγS bindingRat brain homogenatesIC50: 1.1 nM
Ciproxifan [³H]Histamine releaseRat brain synaptosomesPotent inverse agonist
Thioperamide cAMP accumulationCHO cells expressing hH3RPotent inverse agonist
GSK-189254 [³⁵S]GTPγS bindinghH3R membranesIC50: 0.8 nM
ABT-239 [³⁵S]GTPγS bindinghH3R membranesIC50: 2.1 nM

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound at the histamine H3 receptor.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.[8]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).[8]

  • Radioligand (e.g., [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan).[8]

  • Test compound: this compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[9]

  • Wash Buffer: Cold assay buffer.[9]

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).[9]

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).[9]

  • Scintillation counter.[8]

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.[8]

  • Allow the binding to reach equilibrium.[8]

  • Separate the bound and free radioligand by rapid filtration through the glass fiber filters.[8]

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Calculate the Ki value from the competition binding data using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure the ability of this compound to act as an antagonist or inverse agonist at the H3 receptor by quantifying G-protein activation.[8]

Materials:

  • Cell membranes from cells expressing the H3 receptor and their coupled Gi/o proteins.[9]

  • [³⁵S]GTPγS (a non-hydrolyzable, radiolabeled analog of GTP).[9]

  • H3 receptor agonist (e.g., R-α-methylhistamine).[8]

  • Test compound: this compound at various concentrations.

  • GDP (Guanosine diphosphate).[9]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP).[9]

Procedure:

  • Pre-incubate the cell membranes with the test compound.[8]

  • To determine antagonist activity, add the H3 receptor agonist and [³⁵S]GTPγS.[8] To determine inverse agonist activity, add [³⁵S]GTPγS without the agonist.

  • Incubate to allow for G-protein activation and the binding of [³⁵S]GTPγS.[8]

  • Separate bound and free [³⁵S]GTPγS via filtration.[8]

  • Measure the radioactivity.[8]

  • Determine the IC50 value of the test compound for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding (antagonism) or to reduce basal [³⁵S]GTPγS binding (inverse agonism).[8]

Protocol 3: cAMP Accumulation Assay

Objective: To measure the functional consequence of H3 receptor activation or inhibition on the downstream signaling molecule cyclic AMP (cAMP).[8]

Materials:

  • Intact cells expressing the H3 receptor (e.g., CHO or HEK293 cells).[8]

  • Forskolin (to stimulate adenylyl cyclase).[8]

  • H3 receptor agonist.[8]

  • Test compound: this compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).[8]

Procedure:

  • Pre-treat the cells with the test compound.[8]

  • Stimulate the cells with forskolin and the H3 receptor agonist.[8]

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.[8]

  • Determine the effect of the test compound on the agonist-inhibited cAMP accumulation to assess its antagonist or inverse agonist properties.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the benchmarking of this compound.

Histamine_H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activates MAPK_PI3K MAPK/PI3K Pathways H3R->MAPK_PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts from ATP Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Test Compound) Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Histamine H3 Receptor Signaling and Antagonist Action.

Experimental_Workflow start Start: Test Compound (2-(1H-Imidazol-1-YL)ethanamine HCl) binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay functional_assay_gtp Protocol 2: [³⁵S]GTPγS Functional Assay binding_assay->functional_assay_gtp Determine Ki functional_assay_camp Protocol 3: cAMP Accumulation Assay functional_assay_gtp->functional_assay_camp Assess G-protein activation (IC50) data_analysis Data Analysis and Comparison with Known Standards functional_assay_camp->data_analysis Measure downstream signaling conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Workflow for Characterizing a Novel H3R Antagonist.

H3R_Neurotransmitter_Modulation H3_Autoreceptor H3 Autoreceptor Histamine_Vesicle Histamine H3_Autoreceptor->Histamine_Vesicle Inhibits Release H3_Heteroreceptor H3 Heteroreceptor Other_Neurotransmitter_Vesicle Other Neurotransmitters (ACh, DA, NE) H3_Heteroreceptor->Other_Neurotransmitter_Vesicle Histamine_Vesicle->H3_Autoreceptor Negative Feedback Synaptic_Cleft Synaptic Cleft Histamine_Vesicle->Synaptic_Cleft Other_Neurotransmitter_Vesicle->H3_Heteroreceptor Other_Neurotransmitter_Vesicle->Synaptic_Cleft Release H3R_Antagonist H3R Antagonist H3R_Antagonist->H3_Autoreceptor Blocks H3R_Antagonist->H3_Heteroreceptor Blocks Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Signal Transmission

Caption: H3R Auto- and Heteroreceptor Modulation by an Antagonist.

References

Independent Verification of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of compounds related to 2-(1H-Imidazol-1-YL)ethanamine hydrochloride at histamine receptors. Due to the limited availability of direct binding data for this compound in publicly accessible literature, this guide focuses on a comparative analysis of structurally similar histamine receptor ligands. The provided experimental data for these alternatives offers a valuable framework for understanding the potential binding characteristics of the target compound.

Comparative Binding Affinity of Histamine Receptor Ligands

The binding affinity of a ligand to a receptor is a critical determinant of its potency and potential therapeutic effect. The following table summarizes the binding affinities (Ki, Kd, or IC50) of histamine and several well-characterized ligands for the four subtypes of histamine receptors (H1, H2, H3, and H4). These receptors are the most probable targets for this compound due to its structural similarity to histamine. A lower value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (nM)Assay TypeSpecies
Histamine H1 Receptor---
H2 Receptor---
H3 Receptor---
H4 ReceptorKi = 7.0 ± 1.2[3H]histamine bindingHuman
Mepyramine H1 Receptor-Radioligand BindingHuman
Tiotidine H2 ReceptorKd = 8.5 ± 1.5[3H]-Tiotidine BindingGuinea Pig
(R)-α-Methylhistamine H3 Receptor---
4-Methylhistamine H4 ReceptorKi = 50[3H]histamine bindingHuman
Thioperamide H3 ReceptorKi = 25Radioligand BindingRecombinant
H4 ReceptorKi = 27Radioligand BindingRecombinant
GT-2331 H3 ReceptorKi = 0.125[3H]Nα-methylhistamine bindingRat

Experimental Protocols

The determination of binding affinity is a crucial step in drug discovery and pharmacological research. Radioligand binding assays are a common and robust method for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human histamine H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor

  • [3H]-mepyramine (radioligand)

  • Mianserin (for non-specific binding determination)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Cell harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the membranes in the assay buffer.[1]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]-mepyramine at a concentration close to its Kd, and varying concentrations of the unlabeled test compound. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competitor like mianserin.[1]

  • Incubation: Incubate the plate at 25°C for 4 hours to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol outlines a saturation binding assay to determine the affinity (Kd) and density (Bmax) of a radioligand for the histamine H2 receptor, and can be adapted for competitive binding assays.

Materials:

  • Tissue homogenates (e.g., guinea pig lung parenchyma) or cells expressing the H2 receptor.[2]

  • [3H]-Tiotidine (radioligand).[2]

  • Unlabeled tiotidine or another H2 antagonist for non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Glass fiber filters.[2]

  • Scintillation cocktail and counter.[2]

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from tissues or cultured cells expressing the H2 receptor through homogenization and differential centrifugation.[2]

  • Assay Setup: In tubes or a microplate, incubate a fixed amount of membrane protein with increasing concentrations of [3H]-tiotidine.[2] For non-specific binding, a parallel set of incubations should include a high concentration of unlabeled tiotidine.[2]

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.[2]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.[2]

  • Counting: Measure the radioactivity on the filters using a liquid scintillation counter.[2]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the molecular context and experimental design, the following diagrams illustrate the signaling pathways of the histamine H1 and H2 receptors, and a general workflow for a radioligand binding assay.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_1 Histamine H2 Receptor Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Phosphorylation Substrate Phosphorylation PKA->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: Histamine H2 Receptor Signaling Pathway.

G cluster_2 Radioligand Binding Assay Workflow start Start prep Prepare Membranes Expressing Receptor start->prep assay Incubate Membranes with Radioligand & Test Compound prep->assay filter Separate Bound from Unbound Ligand (Filtration) assay->filter wash Wash to Remove Non-specific Binding filter->wash count Quantify Bound Radioligand (Scintillation Counting) wash->count analyze Data Analysis (IC50, Ki Determination) count->analyze end End analyze->end

Caption: General Experimental Workflow for Radioligand Binding Assay.

References

Safety Operating Guide

Proper Disposal of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a clear, step-by-step process for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Containerization:

    • Keep the compound in its original, clearly labeled container whenever possible.

    • If transferring to a new container, ensure it is compatible, sealable, and properly labeled with the chemical name and hazard symbols.

    • Do not mix with other waste materials to avoid unforeseen chemical reactions.

  • Waste Collection:

    • Collect waste this compound in a designated hazardous waste container.

    • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[4][5]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[4][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional procedures for waste manifest and pickup requests.

  • Regulatory Compliance:

    • All disposal activities must be in accordance with local, state, and federal regulations. The waste must be sent to an approved waste disposal plant.[1][4]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Wearing appropriate PPE, contain the spill and prevent it from entering drains.

  • Clean-up: Carefully sweep the solid material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill collect_waste Collect in a labeled, sealable hazardous waste container is_spill->collect_waste No spill_procedure Follow Spill Management Protocol: Evacuate, Ventilate, Contain, Clean is_spill->spill_procedure Yes store_waste Store in a designated, secure hazardous waste area collect_waste->store_waste spill_procedure->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end_disposal Disposal by approved waste management facility contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other imidazole derivatives and amine hydrochlorides. It is imperative to consult the official SDS provided by the manufacturer upon acquisition of this chemical and to follow all institutional and regulatory safety protocols. The information provided herein is for informational purposes and should not be substituted for a formal risk assessment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] The free base form, 2-(1H-imidazol-1-yl)ethanamine, is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully-buttoned lab coat, and appropriate protective clothing.Prevents skin contact which may cause irritation or burns.[1][4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required.[1]Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1][2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Solid Compound:

    • Perform all manipulations, including weighing and transferring, within a chemical fume hood to control dust and vapors.[6]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • Keep the container tightly closed when not in use.[1]

  • Preparing Solutions:

    • When dissolving the solid, slowly add it to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly store or dispose of PPE.

Experimental Workflow for Safe Handling:

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_hood Verify Fume Hood Functionality prep_safety Check Eyewash & Safety Shower prep_hood->prep_safety prep_ppe Don PPE prep_safety->prep_ppe handle_weigh Weigh Compound in Hood prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_wash Wash Hands & Exposed Skin handle_transfer->post_wash post_decon Decontaminate Work Area post_wash->post_decon post_ppe Dispose/Store PPE post_decon->post_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[6]

    • Do not mix with incompatible waste streams. Incompatible materials may include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][6]

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][7] All disposal activities must adhere to local, state, and federal regulations.

Logical Relationship for Waste Disposal:

G start Generate Chemical Waste collect Collect in Labeled Container start->collect store Store in Secondary Containment collect->store dispose Dispose via EHS/Licensed Service store->dispose

Caption: Logical flow for the proper disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Imidazol-1-YL)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.